Bisnorcymserine
Description
Properties
CAS No. |
219920-81-7 |
|---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C21H25N3O2/c1-13(2)14-4-6-15(7-5-14)23-20(25)26-16-8-9-18-17(12-16)21(3)10-11-22-19(21)24-18/h4-9,12-13,19,22,24H,10-11H2,1-3H3,(H,23,25)/t19-,21+/m1/s1 |
InChI Key |
ZIGIADNCAWZUAB-CTNGQTDRSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N[C@@H]4[C@]3(CCN4)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)NC4C3(CCN4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bisnorcymserine; N1-N8-Bisnorcymserine; N1 N8 Bisnorcymserine; N1N8Bisnorcymserine |
Origin of Product |
United States |
Foundational & Exploratory
The Double-Edged Sword: Unraveling the Role of Butyrylcholinesterase in Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Butyrylcholinesterase (BChE), historically considered a secondary cholinesterase, is increasingly implicated as a key player in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease (AD). Beyond its canonical role in hydrolyzing acetylcholine, BChE exhibits complex non-enzymatic functions that directly influence the core pathological hallmarks of neurodegeneration, including amyloid-beta (Aβ) plaque maturation and tau hyperphosphorylation. This technical guide synthesizes the current understanding of BChE's multifaceted role in the brain, providing a comprehensive overview for researchers, scientists, and drug development professionals. We delve into its enzymatic and non-enzymatic activities, its genetic variants as risk factors, and its intricate involvement in key signaling pathways. This guide also presents quantitative data on BChE alterations in disease states, detailed experimental protocols for its study, and visual representations of its molecular interactions, offering a foundational resource for advancing research and therapeutic strategies targeting this enigmatic enzyme.
Introduction: Beyond a Backup Enzyme
For decades, acetylcholinesterase (AChE) has been the primary focus of cholinergic research in neurodegeneration. However, a growing body of evidence has elevated butyrylcholinesterase (BChE) from a mere "pseudo"-cholinesterase to a pivotal modulator of neuropathology. In the healthy brain, BChE is predominantly found in glial cells and the white matter, with some neuronal localization in critical regions like the hippocampus, amygdala, and thalamus[1]. Its expression and activity are significantly altered in the context of neurodegenerative diseases, particularly Alzheimer's disease, where it co-localizes with amyloid plaques and neurofibrillary tangles[2].
This guide will explore the dual nature of BChE in neurodegeneration, examining both its contribution to cholinergic deficits and its non-canonical roles in protein aggregation and cellular signaling.
Enzymatic and Non-Enzymatic Functions of BChE in the Brain
BChE's influence on neurodegeneration stems from both its catalytic activity and its protein-protein interactions.
Enzymatic Role: A Co-regulator of Cholinergic Tone
While AChE is the primary enzyme responsible for the rapid hydrolysis of acetylcholine (ACh) in the synaptic cleft, BChE also contributes to the regulation of ACh levels, particularly in later stages of AD when AChE activity declines[3][4]. This compensatory role becomes crucial in the context of cholinergic therapies. Cholinesterase inhibitors (ChEIs) that dually target both AChE and BChE, such as rivastigmine, may offer broader therapeutic benefits by sustaining synaptic ACh levels more effectively throughout the disease course[3].
Non-Enzymatic Role: A Pathological Chaperone
Beyond its enzymatic function, BChE's protein structure facilitates interactions that contribute directly to the pathological cascade of Alzheimer's disease.
-
Interaction with Amyloid-Beta (Aβ): BChE is consistently found within Aβ plaques in AD brains[5]. In vitro studies have shown that BChE can influence the aggregation kinetics of Aβ. While some studies suggest BChE can attenuate fibril formation by interacting with soluble Aβ species, others propose it plays a role in the maturation of diffuse plaques into more neurotoxic, fibrillar forms[6][7]. This interaction appears to be influenced by the C-terminus of the BChE protein[6].
-
Association with Tau Pathology: BChE has also been linked to the hyperphosphorylation of tau, the primary component of neurofibrillary tangles. The presence of certain BChE genetic variants has been associated with altered levels of phosphorylated tau, suggesting a role for the enzyme in this critical aspect of AD pathology[8].
Genetic Variants of BChE and Neurodegeneration Risk
Genetic variations in the BCHE gene can significantly impact an individual's susceptibility to and progression of neurodegenerative diseases.
-
The K-variant (BCHE-K): The most studied polymorphism is the K-variant (rs1803274), which results in a 30% reduction in BChE enzymatic activity. Meta-analyses have shown a significant association between the BCHE-K variant and an increased risk for late-onset AD, particularly in individuals who also carry the apolipoprotein E ε4 (APOE4) allele[9][10]. This synergistic interaction highlights the complex interplay of genetic factors in AD pathogenesis.
-
Other Variants: Other less common variants of the BCHE gene have also been identified and are associated with varying degrees of altered enzyme activity, further emphasizing the importance of BChE in maintaining neurological health.
Quantitative Data on BChE in Neurodegeneration
The following tables summarize key quantitative findings related to BChE in Alzheimer's disease, providing a valuable resource for comparative analysis.
Table 1: Butyrylcholinesterase Activity in Alzheimer's Disease
| Sample Type | Brain Region/Fluid | Change in AD Patients vs. Controls | Reference(s) |
| Cerebrospinal Fluid (CSF) | - | Decreased or unchanged | [6][11] |
| Brain Tissue | Hippocampus | Increased | [8] |
| Brain Tissue | Temporal Cortex | Increased | [8] |
| Brain Tissue | Entorhinal Cortex | Increased | [1] |
| Brain Tissue | Amygdala | Increased | [1] |
Table 2: IC50 Values of Common Cholinesterase Inhibitors for Butyrylcholinesterase
| Inhibitor | IC50 (µM) for Human BChE | Reference(s) |
| Rivastigmine | 0.066 - 2.5 | [9] |
| Donepezil | 7.95 - 3.44 x 10⁻⁵ | [12] |
| Galantamine | ~18.2 (comparable to rivastigmine) |
Table 3: Effect of BChE on Amyloid-β (1-40) Fibril Formation In Vitro
| BChE Concentration (µM) | Lag Time for Fibril Formation (min) | Apparent Maximal Rate (fluorescence units/min) | Reference(s) |
| 0 (Aβ alone) | 240 | 0.057 | [6] |
| 0.1 | 360 | 0.038 | [6] |
| 0.2 | 480 | 0.025 | [6] |
| 0.4 | >600 (formation prevented) | - | [6] |
Table 4: BChE-K Variant and Tau Phosphorylation
| BChE Genotype | Relative Amount of Phosphorylated Tau in Temporal Cortex (BA36) | p-value | Reference(s) |
| Wild-type | Baseline | - | [8] |
| ≥1 K-variant allele | 42% less than wild-type | 0.039 | [8] |
Key Signaling Pathways Involving BChE
BChE's influence extends to several critical signaling pathways implicated in neurodegeneration.
Cholinergic Signaling
As a cholinesterase, BChE directly modulates cholinergic signaling by hydrolyzing acetylcholine. In AD, the degeneration of cholinergic neurons leads to a decline in ACh levels, contributing to cognitive deficits. BChE's activity, which increases in the AD brain, further exacerbates this deficit.
References
- 1. The apolipoprotein E ε4 allele plays pathological roles in AD through high protein expression and interaction with butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of butyrylcholinesterase as a therapeutic target in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase regulates central ghrelin signaling and has an impact on food intake and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apolipoprotein ε4 modulates phenotype of butyrylcholinesterase in CSF of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrylcholinesterase Protein Ends in the Pathogenesis of Alzheimer’s Disease—Could BCHE Genotyping Be Helpful in Alzheimer’s Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction between Apolipoprotein E and Butyrylcholinesterase Genes on Risk of Alzheimer’s Disease in a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butyrylcholinesterase–Protein Interactions in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Bisnorcymserine discovery and development history
An In-depth Technical Guide to the Discovery and Development of Bisnorcymserine
Executive Summary
This compound (BNC) is a novel, selective inhibitor of butyrylcholinesterase (BChE) developed as a potential therapeutic for Alzheimer's disease (AD). Discovered at the National Institute on Aging (NIA), BNC represents a targeted approach to AD therapy, focusing on the elevated BChE levels observed in the brains of patients with advanced AD.[1] Preclinical studies demonstrated its safety in animal models, a favorable long half-life, and its ability to improve cognition in aged rodents.[1] Subsequently, BNC entered a Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy older adult volunteers.[1][2][3] This guide provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, including quantitative data, experimental protocols, and key signaling pathways.
Introduction: The Role of Cholinesterases in Alzheimer's Disease
Alzheimer's disease is characterized by a significant deficit in the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognitive functions.[2] The primary strategy for symptomatic treatment of AD has been to augment the remaining cholinergic activity by inhibiting the enzymes that degrade acetylcholine.[4] There are two such enzymes, known as cholinesterases (ChEs), in the brain: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][5]
While AChE is the predominant cholinesterase in a healthy brain, its levels decrease by up to 85% in specific brain regions affected by AD.[6] Conversely, BChE levels rise as the disease progresses.[6] This shift in the AChE/BChE ratio suggests that selective inhibition of BChE could be a more effective therapeutic strategy, particularly in the later stages of AD.[1][5]
Discovery and Synthesis
This compound was discovered in the laboratory of Dr. Nigel H. Greig at the National Institute on Aging (NIA), a part of the U.S. National Institutes of Health.[1] It was developed as a cymserine analog, a class of drugs designed to be reversible and brain-specific BChE inhibitors.[3] The synthesis of this compound and other cymserine analogues was based on methods developed for the total synthesis of N¹ ,N⁸-bisnorphenserine.[7] The core structure is designed to selectively target BChE.[7]
Mechanism of Action
The primary mechanism of action of this compound is the selective, reversible inhibition of butyrylcholinesterase.[1] By inhibiting BChE, BNC increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[5][6] Preclinical studies have shown that selective BChE inhibitors can elevate brain acetylcholine levels, which is believed to be the basis for improved cognitive performance.[5][6]
Beyond its effects on acetylcholine, research suggests that this compound may also have disease-modifying properties by lowering the levels of amyloid-beta (Aβ) peptide, a key component of the amyloid plaques found in the brains of AD patients.[4][5] The proposed mechanism involves the regulation of the amyloid precursor protein (APP), from which Aβ is derived.[5]
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Preclinical and Clinical Development
Preclinical Studies
Preclinical evaluation of this compound in animal models indicated that the compound is safe, possesses a long half-life, and enhances cognition in elderly rodents.[1] These promising results supported its advancement into human clinical trials.[1]
Phase I Clinical Trial
In July 2012, QR Pharma, Inc. announced the initiation of the first human clinical trial for this compound.[1] The study was a double-blind, placebo-controlled Phase I trial conducted in collaboration with the National Institute on Aging/National Institutes of Health (NIA/NIH).[1][2] The primary objectives were to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of BNC in healthy adult volunteers aged 55 and older.[2][3]
The trial employed a dose-escalation design, with each cohort consisting of eight subjects (six receiving BNC and two receiving placebo).[2] Participants were monitored for 32 hours after dosing, with a follow-up visit approximately one week later.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Parameter | Value (nM) | Reference |
| Human Butyrylcholinesterase (BChE) | IC₅₀ | Data not specified | [4] |
| Human Butyrylcholinesterase (BChE) | Kᵢ (apparent) | 0.7 | [8] |
| Human Butyrylcholinesterase (BChE) | Kᵢ (predicted) | 0.131 | [8] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: Phase I Clinical Trial Design for this compound
| Parameter | Description |
| Study Phase | Phase I |
| Study Design | Double-blind, placebo-controlled, single ascending dose |
| Study Population | Healthy volunteers aged 55 years and older[2] |
| Dose Levels (mg) | 20, 40, 80, 120, 160, 270, 380[2] |
| Subjects per Cohort | 8 (6 active, 2 placebo)[2] |
| Primary Endpoints | Safety, Tolerability, Pharmacokinetics[2][3] |
Key Experimental Protocols
Cholinesterase Inhibition Assay (Ellman Technique)
The inhibitory activity of this compound against BChE was determined using the Ellman technique.[4][5] This spectrophotometric method measures the activity of cholinesterases.
Methodology:
-
Reagent Preparation: Prepare a solution containing the substrate (e.g., butyrylthiocholine iodide for BChE), a chromogen (5,5'-dithiobis-2-nitrobenzoic acid, DTNB), and a buffer (e.g., sodium phosphate buffer, pH 7.2).[8] To measure BChE activity specifically, a selective AChE inhibitor (e.g., BW284C51) is included.[8]
-
Enzyme and Inhibitor Incubation: Freshly prepared human plasma (as a source of BChE) is incubated with various concentrations of this compound (e.g., 0.06-2.0 nM).[4][5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Measurement: The cholinesterase hydrolyzes the thiocholine substrate, releasing thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 405-412 nm.[8]
-
Data Analysis: The rate of color change is proportional to the enzyme activity. The concentration of this compound required to inhibit 50% of the enzyme activity (IC₅₀) is then calculated.[5]
Workflow for Ellman Assay
Caption: Experimental workflow for the Ellman assay.
Conclusion and Future Directions
This compound is a rationally designed drug candidate that selectively targets butyrylcholinesterase, an enzyme of increasing interest in the pathology of Alzheimer's disease. Its development from laboratory discovery to a Phase I clinical trial highlights the potential of this therapeutic strategy. The selective inhibition of BChE may offer advantages over existing non-selective cholinesterase inhibitors, particularly for patients in advanced stages of AD. Further clinical studies will be necessary to fully elucidate the efficacy and safety profile of this compound as a treatment for Alzheimer's disease. The potential dual action of enhancing cholinergic function and reducing amyloid-beta pathology makes it a compelling candidate for further investigation.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Bisnorcymserine: A Technical Guide for Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a significant and growing global health challenge, characterized by progressive neurodegeneration and cognitive decline. While the pathological hallmarks include amyloid-beta (Aβ) plaques and neurofibrillary tangles, the "cholinergic hypothesis" remains a cornerstone of symptomatic treatment. This hypothesis posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive impairments seen in AD. Current therapies largely consist of acetylcholinesterase (AChE) inhibitors. However, as AD progresses, AChE levels tend to decline while levels of a related enzyme, butyrylcholinesterase (BChE), increase, particularly in association with plaques and tangles. This makes BChE an attractive alternative therapeutic target. Bisnorcymserine (BNC) is a novel experimental therapeutic developed as a selective inhibitor of BChE, offering a promising approach for managing AD symptoms and potentially modifying disease progression.
This technical guide provides an in-depth overview of the preclinical studies of this compound in animal models, focusing on its mechanism of action, quantitative data on its inhibitory potency, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action
This compound's primary therapeutic action is the selective inhibition of butyrylcholinesterase. Additionally, preclinical evidence suggests a secondary mechanism involving the modulation of amyloid precursor protein (APP) processing.
Selective Butyrylcholinesterase (BChE) Inhibition
BNC is a potent inhibitor of human BChE. Kinetic studies have demonstrated its high affinity for the enzyme, positioning it as a more selective and powerful inhibitor compared to its structural analogue, cymserine.[1] This selectivity is crucial, as it may offer cognitive benefits by increasing ACh levels without the adverse effects commonly associated with potent AChE inhibitors.[2]
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against cholinesterases.
| Compound | Target Enzyme | IC50 Value | Selectivity | Reference |
| This compound (BNC) | Human Serum BChE | Potent inhibition in the 0.06–2.0 nM range | ~15-fold more selective for BChE over AChE | [1][3][4] |
| Cymserine (analogue) | BChE | Less potent than BNC | N/A | [1] |
Modulation of Amyloid Precursor Protein (APP) Processing
Beyond its primary role in cholinesterase inhibition, this compound and its analogues have been shown to influence the processing of APP.[1][2] APP can be cleaved by two main pathways: the non-amyloidogenic pathway (initiated by α-secretase), which does not produce Aβ, and the amyloidogenic pathway (initiated by β-secretase), which leads to the formation of the neurotoxic Aβ peptide. Preclinical studies suggest that BNC may decrease the production of Aβ, indicating a potential disease-modifying effect.[1]
Caption: Diagram 1: Amyloid Precursor Protein (APP) Processing Pathways.
Preclinical Efficacy in Animal Models
Preclinical studies using various animal models have been instrumental in evaluating the therapeutic potential of this compound and other selective BChE inhibitors. These studies typically involve aged animals with natural cognitive decline or transgenic models engineered to replicate AD pathology.[2] A common approach is the intracerebroventricular (i.c.v.) injection of Aβ peptide to induce cognitive deficits in mice.[5][6] In these models, selective BChE inhibitors have been shown to improve cognitive performance and ameliorate memory impairments.[2][5]
Caption: Diagram 2: Typical Preclinical Experimental Workflow.
Experimental Protocols
Standardized and reproducible protocols are critical for the preclinical evaluation of drug candidates. The following sections detail the methodologies for key experiments used in the study of this compound.
Cholinesterase Activity Assay (Ellman's Method)
This spectrophotometric assay is the gold standard for measuring AChE and BChE activity and their inhibition.[7][8]
-
Principle : The assay measures the hydrolysis of a thiocholine ester substrate (e.g., acetylthiocholine or butyrylthiocholine). The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified by measuring its absorbance, typically at 412 nm.
-
Reagents :
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution (e.g., 10 mM)
-
Substrate solution: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BChE) (e.g., 14 mM)
-
Enzyme solution (AChE or BChE from a commercial source or tissue homogenate)
-
Test compound (this compound) at various concentrations.
-
-
Procedure (96-well plate format) :
-
To each well, add phosphate buffer, the test compound solution (or vehicle for control), and the enzyme solution.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (acetylthiocholine or butyrylthiocholine).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the control (vehicle only). IC50 values are then determined by plotting percent inhibition against inhibitor concentration.
-
Animal Behavioral Testing (Morris Water Maze)
The Morris Water Maze (MWM) is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents, making it highly relevant for AD models.[9][10][11]
-
Apparatus : A large circular pool filled with opaque water (made non-toxic with tempera paint or milk powder) maintained at room temperature. A small escape platform is hidden 1-2 cm below the water's surface. The room contains various high-contrast spatial cues on the walls.
-
Procedure :
-
Acquisition Phase (e.g., 4-5 days) : Mice undergo several trials per day. For each trial, the mouse is placed into the pool from one of several predetermined starting positions. The mouse must use the distal spatial cues to locate the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system. If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial (e.g., Day 6) : The platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The tracking system records the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former location of the platform. This trial assesses the strength and precision of the spatial memory.
-
-
Data Analysis : Key metrics include escape latency during acquisition, time spent in the target quadrant during the probe trial, and swim speed (to control for motor deficits). Improved performance in BNC-treated animals compared to vehicle-treated controls would indicate cognitive enhancement.
Biochemical Analysis (Western Blot for APP and Aβ)
Western blotting is used to separate and identify specific proteins in a sample, such as brain tissue homogenate, to quantify levels of full-length APP and its key fragments (e.g., C99, Aβ).[12][13]
-
Principle : Proteins from brain lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target protein (e.g., an antibody that recognizes the C-terminus of APP or one specific to Aβ). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to produce a signal that can be captured and quantified.
-
Procedure :
-
Sample Preparation : Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis : A specific amount of total protein (e.g., 10-20 µg) from each sample is loaded onto a polyacrylamide gel (e.g., Tris-Tricine gels are often used for resolving small peptides like Aβ). An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Aβ antibody 6E10 or anti-APP C-terminal antibody). After washing, it is incubated with a species-appropriate HRP-conjugated secondary antibody.
-
Detection : After further washes, an enhanced chemiluminescence (ECL) substrate is applied to the membrane. The light signal is detected using a digital imaging system.
-
Analysis : The intensity of the protein bands is quantified using densitometry software. Levels of target proteins in BNC-treated animals are compared to controls, often normalized to a loading control protein like β-actin or GAPDH.
-
Conclusion
The preclinical data for this compound (BNC) establish it as a potent and selective inhibitor of butyrylcholinesterase. Studies in relevant animal models of cognitive decline suggest that this class of compounds can improve learning and memory. Furthermore, the potential for BNC to favorably modulate amyloid precursor protein processing provides an exciting, secondary mechanism that could offer disease-modifying benefits beyond symptomatic relief. The robust and well-defined experimental protocols outlined in this guide provide a clear framework for the continued investigation and development of BNC and other selective BChE inhibitors as a promising therapeutic strategy for Alzheimer's disease.
References
- 1. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. 2.5. Immunoprecipitation and western blot analysis of Aβo in whole blood [bio-protocol.org]
- 13. Differential processing of amyloid precursor protein in brain and in peripheral blood leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Bisnorcymserine: A Technical Whitepaper on its Effects on Amyloid Precursor Protein Processing
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant global health challenge, characterized by progressive neurodegeneration. A key pathological hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) peptides, which are derived from the sequential cleavage of the Amyloid Precursor Protein (APP). Therapeutic strategies increasingly focus on modulating APP processing to reduce Aβ production. Bisnorcymserine (BNC) is an investigational drug that has demonstrated potential in this area. Primarily a potent, selective, and reversible inhibitor of butyrylcholinesterase (BuChE), this compound has a secondary, disease-modifying effect of lowering Aβ levels.[1][2] This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its specific effects on APP processing, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to this compound
This compound is a cymserine analogue developed as a potential therapeutic for Alzheimer's disease.[3][4] Unlike many first-generation AD drugs that primarily target acetylcholinesterase (AChE), this compound is highly selective for butyrylcholinesterase (BuChE).[3][4] BuChE levels are known to be significantly elevated in the brains of patients with advanced AD, making it a compelling therapeutic target.[3][4] Preclinical studies have shown that this compound is orally active, can penetrate the blood-brain barrier, and not only increases cognition in rodent models but also reduces the levels of pathogenic Aβ peptides.[2][3] This dual-action profile—symptomatic relief via cholinergic enhancement and potential disease modification via Aβ reduction—positions this compound as a significant compound of interest in AD drug development.
The Role of Amyloid Precursor Protein (APP) in Alzheimer's Disease
APP is a transmembrane protein that can be processed via two main enzymatic pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. The balance between these pathways is critical, as the latter produces the neurotoxic Aβ peptides that are central to AD pathology.
-
Non-Amyloidogenic Pathway: In this protective pathway, APP is cleaved by α-secretase (predominantly ADAM10) within the Aβ domain.[5][6] This cleavage event precludes the formation of Aβ and releases a soluble, neuroprotective fragment known as soluble APP-alpha (sAPPα).[5][7]
-
Amyloidogenic Pathway: This pathological cascade begins with the cleavage of APP by β-secretase (BACE1), which generates a soluble APP-beta (sAPPβ) fragment and a membrane-bound C-terminal fragment, C99.[8][9] The C99 fragment is subsequently cleaved by the γ-secretase complex, releasing the toxic Aβ peptides (primarily Aβ40 and Aβ42) into the extracellular space.[9][10]
This compound's Mechanism of Action on APP Processing
While this compound's primary pharmacological action is the inhibition of BuChE, its effect on APP processing is believed to be an indirect but significant secondary action. The mechanism involves leveraging the brain's natural cholinergic signaling to promote the beneficial non-amyloidogenic pathway.
By inhibiting BuChE, this compound increases the synaptic concentration and duration of action of the neurotransmitter acetylcholine (ACh).[4][11] Elevated ACh levels lead to enhanced activation of postsynaptic receptors, particularly the M1 muscarinic acetylcholine receptors. Activation of the M1 receptor is known to upregulate α-secretase activity, thereby shifting APP processing away from the amyloidogenic pathway and towards the non-amyloidogenic pathway. This results in increased production of neuroprotective sAPPα and a corresponding reduction in the generation of neurotoxic Aβ peptides.
Signaling Pathway Visualization
The following diagrams illustrate the canonical APP processing pathways and the proposed mechanism by which this compound modulates this process.
Quantitative Data Presentation
The efficacy of this compound as a BuChE inhibitor and its impact on Aβ have been quantified in several studies. The table below summarizes key findings.
| Parameter | Value | Species/System | Reference |
| BuChE Inhibition | |||
| IC₅₀ | 0.228 nM | Human | [2] |
| Kᵢ (predicted) | 0.131 nM | Human | [4] |
| Kᵢₐₚₚ | 0.7 nM | Human | [4] |
| Effect on Aβ | |||
| Aβ Reduction | Statistically Significant | Transgenic Mice (mutant human APP) | [4] |
| Aβ Lowering | Confirmed | Preclinical Models | [1] |
Experimental Protocols
The characterization of this compound's effects relies on specific and reproducible experimental methodologies, both in vitro and in vivo.
In Vitro Protocol: BuChE Inhibition Kinetics (Ellman Technique)
This method is widely used to quantify cholinesterase activity and inhibition.
-
Objective: To determine the kinetic constants (e.g., IC₅₀, Kᵢ) of this compound for BuChE.
-
Materials: Human serum BuChE, Butyrylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), this compound (inhibitor), Sodium phosphate buffer (pH 7.2), BW284c51 (selective AChE inhibitor to ensure only BuChE activity is measured).[4]
-
Procedure: a. Prepare an assay mixture containing sodium phosphate buffer, DTNB, and BW284c51. b. Add a known concentration of human serum BuChE to the mixture. c. Introduce varying concentrations of this compound (e.g., 0.06-2.0 nM) to different reaction wells.[1] d. Initiate the reaction by adding the substrate, butyrylthiocholine iodide. e. BuChE hydrolyzes the substrate, producing thiocholine. Thiocholine reacts with DTNB to form a yellow-colored product. f. Measure the rate of color change by monitoring absorbance at 405 nm using a spectrophotometer.[4] g. Calculate the rate of substrate hydrolysis to determine BuChE activity. h. Plot inhibitor concentration against enzyme activity to calculate the IC₅₀ value and other kinetic parameters.
In Vivo Protocol: Aβ Reduction in Transgenic Mouse Models
Animal models are essential for evaluating the in vivo efficacy of drug candidates on AD pathology.[12][13]
-
Objective: To determine if this compound administration reduces Aβ levels in the brains of an AD mouse model.
-
Animal Model: Transgenic mice expressing human APP with mutations linked to familial AD (e.g., APP/PS1).[4][12] These mice develop age-dependent Aβ plaques.
-
Procedure: a. Dosing: Administer this compound or a vehicle control to aged transgenic mice daily for a specified period (e.g., several weeks) via an appropriate route (e.g., oral gavage). b. Tissue Collection: At the end of the treatment period, euthanize the animals and harvest the brain tissue. c. Brain Homogenization: Dissect brain regions of interest (e.g., cortex, hippocampus) and homogenize them in appropriate buffers to extract proteins. d. Aβ Quantification: Use a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), with specific antibodies to quantify the levels of Aβ40 and Aβ42 in the brain homogenates. e. Immunohistochemistry (Optional): Analyze brain slices using antibodies against Aβ to visualize and quantify amyloid plaque load. f. Statistical Analysis: Compare the Aβ levels and plaque burden between the this compound-treated group and the vehicle-treated control group to determine if the reduction is statistically significant.
Experimental Workflow Visualization
References
- 1. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of α-secretase ADAM10 expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of Alpha-Secretase ADAM10 In vitro and In vivo: Genetic, Epigenetic, and Protein-Based Mechanisms [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. The Potential Regulators of Amyloidogenic Pathway of APP Processing in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 10. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 11. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Bisnorcymserine: A Dual-Mechanism Agent with Therapeutic Potential Beyond Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Bisnorcymserine (BNC) is a potent, selective, and reversible inhibitor of butyrylcholinesterase (BuChE), an enzyme increasingly implicated in the pathology of various neurological disorders. Originally developed as an experimental therapeutic for Alzheimer's disease (AD), this compound's dual mechanism of action—enhancing cholinergic neurotransmission and modulating the synthesis of amyloid precursor protein (APP)—positions it as a compelling candidate for investigation in other neurological conditions. This guide synthesizes the existing preclinical data, outlines the scientific rationale for its application in traumatic brain injury (TBI), glaucoma, and Down syndrome, and provides detailed experimental protocols to facilitate further research. The evidence strongly suggests that this compound's close analog, phenserine, significantly mitigates key pathological features in preclinical TBI models, offering a robust foundation for exploring this compound's efficacy in this and other neurodegenerative contexts.
Introduction to this compound
This compound, or (-)-N1,N8-bisnorcymserine, is a carbamate-based compound and a structural analog of physostigmine and cymserine. Its primary distinction lies in its high selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). In the progression of Alzheimer's disease, AChE levels can decline, while BuChE activity often increases, particularly in association with glial cells surrounding amyloid plaques, making selective BuChE inhibition a strategic therapeutic target.
Dual Mechanism of Action
This compound exerts its therapeutic potential through two primary, independent mechanisms:
-
Selective Butyrylcholinesterase (BuChE) Inhibition: By selectively inhibiting BuChE, this compound increases the synaptic availability of the neurotransmitter acetylcholine (ACh). This action is crucial for restoring cholinergic tone, which is compromised in many neurodegenerative and neurological conditions, leading to cognitive and functional deficits.
-
Modulation of Amyloid Precursor Protein (APP) Synthesis: Similar to its well-studied analog phenserine, this compound is believed to reduce the synthesis of APP. It achieves this by interacting with a specific iron-responsive element (IRE) within the 5'-untranslated region (5'-UTR) of the APP mRNA. This post-transcriptional regulation decreases the production of the full-length APP protein, thereby reducing the substrate available for amyloidogenic processing into amyloid-beta (Aβ) peptides, a key component of amyloid plaques.[1][2][3]
Rationale for Exploration in Other Neurological Disorders
The pathophysiological hallmarks targeted by this compound—cholinergic deficits and amyloid pathology—are not exclusive to Alzheimer's disease. This provides a strong rationale for investigating its utility in a broader range of neurological disorders.
Traumatic Brain Injury (TBI)
Following a TBI, secondary injury cascades lead to neuroinflammation, oxidative stress, excitotoxicity, and cholinergic dysfunction, contributing to long-term cognitive and behavioral impairments.[4][5][6] Studies show that the cholinergic system is functionally impaired after TBI.[5] Furthermore, TBI is a significant risk factor for the later development of Alzheimer's disease, often accelerating Aβ deposition.
Preclinical studies with phenserine , a close structural and functional analog of this compound, have demonstrated significant therapeutic benefits in mouse models of TBI.[4][5][7] These studies provide the most direct evidence supporting the investigation of this compound for TBI.
Glaucoma
Glaucoma is a neurodegenerative disease of the optic nerve characterized by the progressive loss of retinal ganglion cells (RGCs), leading to irreversible blindness. While elevated intraocular pressure (IOP) is a primary risk factor, the cholinergic system plays a crucial role in both IOP regulation and neuroprotection.[8] Cholinomimetics are established treatments that increase the outflow of aqueous humor to reduce IOP.[8] Moreover, there is growing evidence that cholinergic agents may offer direct neuroprotective effects on RGCs, independent of IOP reduction, suggesting a potential role for BuChE inhibitors in preserving vision.[2]
Down Syndrome (DS)
Down syndrome, or Trisomy 21, is intrinsically linked to Alzheimer's disease pathology. The gene for APP is located on chromosome 21, and its triplication in individuals with DS leads to a lifelong overexpression of APP and, consequently, the early and widespread deposition of Aβ plaques.[1] By the age of 40, nearly all individuals with DS have sufficient amyloid pathology for a diagnosis of AD.[9] The degeneration of basal forebrain cholinergic neurons is also a critical link between the cognitive impairment seen in both DS and AD.[9] A therapeutic agent like this compound, which can both reduce APP synthesis and support the cholinergic system, is therefore a highly logical candidate for mitigating the progressive cognitive decline in this population.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analog, phenserine, from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| (-)-Bisnorcymserine | Human BuChE | Ki (predicted) | 0.131 | |
| Human BuChE | Kiapp | 0.7 | ||
| (-)-Cymserine | Human BuChE | Ki (predicted) | 38 | |
| Human BuChE | Kiapp | 115 |
| (-)-Phenserine | Human AChE | Ki | ~20 |[3] |
Kiapp: Apparent inhibitor binding constant. Ki: Inhibition constant.
Table 2: Preclinical Efficacy of Phenserine in a Mouse Model of Traumatic Brain Injury
| Parameter | TBI + Vehicle | TBI + Phenserine (2.5 mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| Contusion Volume (% of contralateral) | 16.44 ± 0.35% | 10.89 ± 0.68% | Significant Reduction | [5] |
| Lateral Ventricle Size (% of contralateral) | 1.83 ± 0.12% | 1.21 ± 0.08% | Significant Reduction | [5] |
| Adhesive Removal Test (Time in sec) | ~25 sec | ~12 sec | Improved Sensorimotor Function | [4] |
| Rotarod Test (Latency to fall in sec) | ~100 sec | ~150 sec | Improved Motor Coordination |[4] |
Data represents outcomes measured at 1-2 weeks post-injury following a 5-day treatment regimen.
Key Experimental Protocols
Cholinesterase Activity Assay (Ellman Method)
This spectrophotometric method is used to determine the inhibitory potency (IC50) of compounds like this compound.
-
Principle: The assay measures the activity of AChE or BuChE via the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine). The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at ~412 nm.
-
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution
-
AChE or BuChE enzyme solution
-
Substrate solution (Acetylthiocholine iodide or Butyrylthiocholine iodide)
-
Test compound (this compound) at various concentrations.
-
-
Procedure (96-well plate format):
-
Add phosphate buffer, test compound solution (or vehicle for control), and enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Add DTNB solution to the mixture.
-
Initiate the reaction by adding the substrate solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Assessment of Spatial Learning and Memory (Morris Water Maze)
This is a standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Mice undergo multiple trials per day. In each trial, the mouse is placed into the pool from a different starting position and must use the distal visual cues to find the hidden platform.
-
The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.
-
If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
-
Probe Trial (e.g., Day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Memory retention is assessed by measuring the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former location of the platform.
-
-
Quantification of Amyloid-Beta (Aβ) Levels
Aβ levels in brain tissue can be measured using biochemical or histological methods.
-
A. Sandwich ELISA (Enzyme-Linked Immunosorbent Assay):
-
Tissue Homogenization: Brain tissue is homogenized in a series of buffers to extract different Aβ fractions (e.g., soluble fraction using DEA buffer, and insoluble, plaque-associated fraction using formic acid).
-
Assay:
-
A 96-well plate is coated with a capture antibody specific for an Aβ epitope (e.g., the N-terminus).
-
The neutralized brain homogenates (samples) and standards are added to the wells.
-
A detection antibody, specific for a different epitope (e.g., Aβ40 or Aβ42 C-terminus) and conjugated to an enzyme (like HRP), is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric signal.
-
The absorbance is read, and Aβ concentration in the samples is calculated from the standard curve.
-
-
-
B. Immunohistochemistry (IHC):
-
Tissue Preparation: The brain is fixed, sectioned, and mounted on slides.
-
Antigen Retrieval: Sections are treated (e.g., with formic acid) to unmask the Aβ epitopes.
-
Staining: Sections are incubated with a primary antibody against Aβ, followed by a labeled secondary antibody. A chromogen is used to visualize the antibody binding.
-
Quantification: Images of stained sections are captured via microscopy. The "plaque load" is quantified using image analysis software, measuring the percentage of the analyzed area (e.g., hippocampus or cortex) that is positively stained for Aβ.
-
Visualized Mechanisms and Workflows
Signaling Pathways
Experimental Workflow
Future Directions and Conclusion
This compound presents a compelling therapeutic candidate for neurological disorders characterized by cholinergic deficits and/or amyloid pathology. The preclinical success of its analog, phenserine, in TBI models provides a strong impetus for direct investigation of this compound in this indication.[4][5][7] Future research should focus on:
-
Direct Preclinical Testing: Conducting rigorous, well-controlled preclinical studies of this compound in animal models of TBI, glaucoma, and Down syndrome to confirm efficacy and establish optimal dosing regimens.
-
Biomarker Analysis: Utilizing CSF and plasma biomarkers (e.g., Aβ levels, inflammatory markers, neurofilament light chain) in these studies to track target engagement and therapeutic response.
-
Combination Therapies: Exploring the potential synergistic effects of this compound when combined with other therapeutic agents, such as anti-inflammatory drugs or antioxidants.
References
- 1. The use of mouse models to understand and improve cognitive deficits in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Cymserine - Wikipedia [en.wikipedia.org]
- 4. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]
- 5. Study: Preclinical Mouse Model Shows Cognitive Improvement in Down Syndrome - BioSpace [biospace.com]
- 6. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Frontiers | Basal Forebrain Cholinergic Neurons: Linking Down Syndrome and Alzheimer’s Disease [frontiersin.org]
- 9. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial of Bisnorcymserine: A Review of Publicly Available Information
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the publicly available information regarding the early-phase clinical development of Bisnorcymserine. Despite extensive searches for published results of the Phase 1 clinical trial (NCT01747213), no quantitative data on safety, tolerability, pharmacokinetics, or pharmacodynamics have been found in the public domain. The information presented herein is based on press releases and clinical trial registry information announcing the initiation of the study.
Introduction
This compound is an investigational drug that was under development for the treatment of Alzheimer's disease. It is a selective inhibitor of the enzyme butyrylcholinesterase (BChE). In the brains of individuals with advanced Alzheimer's disease, BChE levels are elevated and play a significant role in the breakdown of the neurotransmitter acetylcholine. By inhibiting BChE, this compound was hypothesized to increase acetylcholine levels, potentially leading to cognitive improvement in patients.
This guide provides a summary of the planned experimental protocol for the Phase 1 clinical trial of this compound and discusses its proposed mechanism of action.
Mechanism of Action: Butyrylcholinesterase Inhibition
This compound is designed as a selective inhibitor of butyrylcholinesterase (BChE). In a healthy brain, acetylcholine (ACh) is a vital neurotransmitter for learning and memory. Its signaling is terminated by the enzyme acetylcholinesterase (AChE). In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced ACh levels. While many existing treatments for Alzheimer's disease are acetylcholinesterase inhibitors, their efficacy can diminish as the disease progresses.
In the later stages of Alzheimer's disease, BChE activity increases and it takes on a more prominent role in ACh hydrolysis. Therefore, inhibiting BChE with a selective agent like this compound was proposed as a therapeutic strategy to preserve or enhance cholinergic neurotransmission in patients with advanced Alzheimer's disease.
Signaling Pathway
The proposed mechanism of action for this compound focuses on the cholinergic signaling pathway. By inhibiting BChE, the drug would increase the concentration and duration of action of acetylcholine in the synaptic cleft. This enhanced cholinergic stimulation of postsynaptic muscarinic and nicotinic receptors was expected to improve cognitive function.
Figure 1: Proposed Mechanism of Action of this compound.
Early-Phase Clinical Trial (NCT01747213)
A Phase 1 clinical trial for this compound, sponsored by QR Pharma, Inc. in collaboration with the National Institute on Aging (NIA), was initiated in 2012.[1] The study was designed to evaluate the safety, tolerability, and pharmacokinetics of the drug in healthy older adult volunteers.
Experimental Protocol
The following details of the experimental protocol are based on the information provided in the clinical trial registration (NCT01747213).
Study Design:
-
Type: Interventional, Safety/Tolerability Study
-
Allocation: Randomized
-
Intervention Model: Single Group Assignment
-
Masking: Double-Blind (Participant, Investigator)
-
Primary Purpose: Treatment
Participant Population:
-
Age: 55 years and older
-
Health Status: Healthy volunteers
Intervention:
-
Drug: this compound
-
Dosage Form: Oral capsules
-
Dose Levels (Single Ascending Dose): 20 mg, 40 mg, 80 mg, 120 mg, 160 mg, 270 mg, and 380 mg
-
Control: Placebo
Outcome Measures:
-
Primary Outcome Measures:
-
Safety and tolerability assessed by the incidence of adverse events.
-
-
Secondary Outcome Measures:
-
Pharmacokinetic parameters of this compound.
-
Experimental Workflow
The planned workflow for the Phase 1 clinical trial, as inferred from the available information, is depicted in the following diagram.
Figure 2: Planned Experimental Workflow for the Phase 1 Trial.
Quantitative Data
As of the date of this document, no quantitative data from the Phase 1 clinical trial of this compound (NCT01747213) has been made publicly available. This includes:
-
Pharmacokinetic Data: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Safety and Tolerability Data: Frequency and nature of adverse events at different dose levels.
-
Pharmacodynamic Data: Measures of butyrylcholinesterase inhibition in trial participants.
The absence of this data prevents a detailed quantitative analysis of the early-phase clinical performance of this compound.
Conclusion
References
The Role of Cymserine Analogs in Cholinesterase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholinergic hypothesis of Alzheimer's disease (AD) posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[1] Consequently, inhibiting the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been a primary therapeutic strategy.[2] While AChE is predominant in the healthy brain, BChE levels are notably elevated in the AD brain, making it a compelling therapeutic target.[3][4] Cymserine, a physostigmine analog, and its derivatives have emerged as a promising class of cholinesterase inhibitors, many exhibiting significant selectivity for BChE.[5] This technical guide provides an in-depth overview of the core aspects of cymserine and its analogs in cholinesterase inhibition, focusing on their mechanism, quantitative inhibitory data, and the experimental protocols used for their evaluation.
Mechanism of Action: Cholinesterase Inhibition
Cymserine and its analogs are reversible cholinesterase inhibitors.[5] They function by binding to the active site of cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This enhanced signaling is believed to underlie the observed improvements in cognitive function in preclinical models.[4][5]
The primary signaling pathway influenced by these inhibitors is the cholinergic pathway. By increasing the availability of acetylcholine, cymserine analogs potentiate the activation of both nicotinic and muscarinic acetylcholine receptors, which are crucial for learning and memory processes.
Figure 1: Cholinergic signaling pathway and the inhibitory action of cymserine analogs.
Prominent Cymserine Analogs and Their Inhibitory Profiles
Several cymserine analogs have been synthesized and evaluated for their cholinesterase inhibitory activity. These analogs often exhibit varying degrees of selectivity for BChE over AChE, which may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective inhibitors.[5]
Cymserine
Cymserine itself shows a moderate selectivity for BChE.[5] However, its therapeutic potential has been hindered by its metabolism to eseroline, a neurotoxic mu opioid agonist.[5] This has driven the development of analogs that retain the inhibitory activity without this toxic metabolic pathway.
Bisnorcymserine (BNC)
This compound is a potent and selective BChE inhibitor.[6] Preclinical studies have demonstrated its ability to increase cognition in aged rodents.[7] It has been investigated in Phase I clinical trials to evaluate its safety and tolerability in healthy older adults.[7][8]
Dihydrobenzodioxepine Cymserine (DHBDC)
DHBDC is another potent and selective competitive inhibitor of human BChE.[3] It was developed to have increased lipophilicity to potentially enhance its permeability across the blood-brain barrier.[3]
Tetrahydrofurobenzofuran Cymserine (THFBFC)
THFBFC is a potent competitive inhibitor of human BChE.[9] It was synthesized as part of an effort to develop BChE-selective inhibitors with favorable drug-like properties.[4]
Quantitative Inhibitory Data
The inhibitory potency of cymserine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for key analogs against both AChE and BChE.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE IC50 / BChE IC50) | Reference(s) |
| Cymserine | BChE | 63 - 100 | ~15x | [2][5] |
| AChE | - | |||
| This compound (BNC) | BChE | Potent inhibitor | High | [6] |
| AChE | - | |||
| Dihydrobenzodioxepine Cymserine (DHBDC) | BChE | 22 ± 5 | ~195x | [3] |
| AChE | 4300 ± 350 | [3] | ||
| Tetrahydrofurobenzofuran Cymserine (THFBFC) | BChE | 27 ± 4 | ~98x | [4] |
| AChE | 2650 ± 400 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
The evaluation of cholinesterase inhibition by cymserine analogs predominantly relies on the Ellman method.[10][11] This spectrophotometric assay provides a robust and high-throughput means of quantifying enzyme activity.
Ellman Method for Cholinesterase Inhibition Assay
Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is used as a substrate, which is hydrolyzed by the enzyme to produce thiocholine and acetic acid (or butyric acid). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[10][11] The rate of color formation is proportional to the enzyme activity.
Materials:
-
96-well microplate
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Test compound (cymserine analog) solution at various concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (e.g., 14 mM)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add a specific volume of phosphate buffer.
-
Inhibitor Addition: Add a small volume of the test compound solution (or vehicle for control) to the appropriate wells.
-
Enzyme Addition: Add the AChE or BChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
DTNB Addition: Add the DTNB solution to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Generalized experimental workflow for the Ellman method.
Structure-Activity Relationship (SAR)
The development of cymserine analogs has been guided by understanding their structure-activity relationships. Modifications to the core structure of cymserine can significantly impact its potency and selectivity for BChE.
Figure 3: Key relationships in the structure-activity studies of cymserine analogs.
Key structural modifications include alterations to the carbamate side chain and the tricyclic ring system. For instance, replacing the indole nitrogen moieties with neutral oxygen atoms in analogs like DHBDC can change the mode of inhibition and increase lipophilicity.[3] These modifications aim to optimize the interaction with the active site of BChE while minimizing binding to AChE and preventing the formation of toxic metabolites.
Conclusion
Cymserine and its analogs represent a significant area of research in the development of novel therapeutics for Alzheimer's disease. Their selective inhibition of butyrylcholinesterase offers a promising strategy to enhance cholinergic function with a potentially favorable safety profile. The continued exploration of their structure-activity relationships, coupled with robust in vitro and in vivo evaluation, will be crucial in advancing these compounds through the drug development pipeline. This guide provides a foundational understanding of the technical aspects of their role in cholinesterase inhibition to aid researchers in this important field.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cymserine - Wikipedia [en.wikipedia.org]
- 6. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 9. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Measuring Bisnorcymserine's Inhibition of Butyrylcholinesterase (BChE) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is an enzyme that hydrolyzes choline-based esters, including the neurotransmitter acetylcholine. In the progression of Alzheimer's disease, BChE activity in the brain increases, making it a significant therapeutic target. Bisnorcymserine is a potent and selective inhibitor of BChE, which has shown potential in preclinical studies for the treatment of Alzheimer's disease.[1] This document provides a detailed protocol for measuring the inhibitory activity of this compound against BChE using the well-established Ellman's assay.
The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes a substrate, butyrylthiocholine (BTC), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the BChE activity. By measuring the reduction in this rate in the presence of this compound, its inhibitory potency can be determined.
Experimental Design and Workflow
The overall workflow for determining the inhibitory effect of this compound on BChE activity involves preparing the necessary reagents, performing the enzymatic assay in a multi-well plate, and then analyzing the data to calculate the percentage of inhibition and the half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
Butyrylcholinesterase (BChE) from human serum
-
This compound
-
Butyrylthiocholine iodide (BTC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 412 nm
-
Multichannel pipettes and sterile tips
Experimental Protocol
This protocol is adapted from the commonly used Ellman's method for measuring cholinesterase activity and its inhibition.
1. Reagent Preparation
-
BChE Enzyme Solution: Prepare a stock solution of BChE in 100 mM sodium phosphate buffer (pH 7.4). The final concentration in the well should be optimized for a linear reaction rate over the measurement period.
-
DTNB Solution (10 mM): Dissolve DTNB in 100 mM sodium phosphate buffer (pH 7.4).
-
BTC Solution (10 mM): Dissolve BTC in deionized water. Prepare fresh daily.
-
This compound Stock Solution (1 mM): Dissolve this compound in DMSO.
-
This compound Working Solutions: Perform serial dilutions of the this compound stock solution in 100 mM sodium phosphate buffer (pH 7.4) to obtain a range of concentrations. A suggested concentration range for the final assay is 0.05 nM to 2.0 nM.[1]
2. Assay Procedure
-
Plate Setup: Add the following reagents to each well of a 96-well microplate in the specified order:
-
140 µL of 100 mM sodium phosphate buffer (pH 7.4)
-
20 µL of DTNB solution (final concentration 1 mM)
-
10 µL of this compound working solution (or buffer for control wells)
-
10 µL of BChE enzyme solution
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
Reaction Initiation: Add 20 µL of BTC solution to each well to initiate the enzymatic reaction. The final concentration of BTC will be 1 mM.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes at 37°C.
3. Controls
-
Negative Control (100% activity): Contains all reagents except the inhibitor (replace with buffer).
-
Blank: Contains all reagents except the enzyme (replace with buffer) to account for non-enzymatic hydrolysis of the substrate.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct for the blank reading by subtracting the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: The IC50 is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Data Presentation
The following table summarizes representative data for the inhibition of BChE by various concentrations of this compound.
| This compound Concentration (nM) | Average Rate of Reaction (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 0.05 | 0.128 | 14.7 |
| 0.1 | 0.105 | 30.0 |
| 0.2 | 0.078 | 48.0 |
| 0.5 | 0.045 | 70.0 |
| 1.0 | 0.023 | 84.7 |
| 2.0 | 0.012 | 92.0 |
Note: The data presented in this table is representative and should be generated experimentally.
Signaling Pathway of BChE Inhibition
The mechanism of BChE inhibition by this compound involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate (acetylcholine or, in this assay, butyrylthiocholine) from binding and being hydrolyzed.
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate and reproducible measurement of this compound's inhibitory activity against BChE. By following this methodology, researchers can effectively characterize the potency of this compound and similar compounds, which is a critical step in the development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders.
References
In Vitro Assays for Testing Bisnorcymserine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisnorcymserine is a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease (AD). Its mechanism of action also involves the potential modulation of amyloid precursor protein (APP) processing, a key pathway in the formation of amyloid-beta (Aβ) plaques, a hallmark of AD. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound, focusing on its cholinesterase inhibitory activity and its effects on APP metabolism.
Data Presentation
The following table summarizes the inhibitory activity of this compound against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Enzyme | IC50 (nM) | Selectivity (BChE/AChE) | Reference |
| Acetylcholinesterase (AChE) | 77 | [1] | |
| Butyrylcholinesterase (BChE) | 0.7 | 110-fold | [2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index indicates the preference of this compound for BChE over AChE.
I. Cholinesterase Inhibition Assays
The primary mechanism of action of this compound is the inhibition of cholinesterases. The following protocols describe the determination of its inhibitory potency against AChE and BChE using the Ellman method. This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine.
Signaling Pathway
Caption: Cholinesterase inhibition by this compound.
Experimental Workflow
Caption: Workflow for the Ellman's cholinesterase inhibition assay.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium phosphate buffer (100 mM, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATChI (14 mM) in deionized water.
-
Prepare a stock solution of DTNB (10 mM) in sodium phosphate buffer.
-
Prepare a stock solution of AChE (1 U/mL) in sodium phosphate buffer.
-
Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in sodium phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 190 µL of sodium phosphate buffer and 10 µL of solvent.
-
Control (No Inhibitor): 140 µL of sodium phosphate buffer, 10 µL of AChE, 10 µL of DTNB, and 10 µL of solvent.
-
Test Sample: 140 µL of sodium phosphate buffer, 10 µL of AChE, 10 µL of DTNB, and 10 µL of this compound solution at various concentrations.
-
-
Reaction:
-
Add the components as listed above to the respective wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 14 mM ATChI to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is similar to the AChE inhibition assay, with the following modifications:
-
Enzyme: Use human serum BChE.
-
Substrate: Use butyrylthiocholine iodide (BTChI) instead of ATChI.
-
Selective AChE inhibitor: Include 0.05 mM BW284c51 in the assay mixture to inhibit any residual AChE activity.[2]
Procedure: Follow the same steps as for the AChE inhibition assay, substituting BChE for AChE and BTChI for ATChI.
II. Amyloid Precursor Protein (APP) Processing Assays
This compound and its analogs have been suggested to modulate APP processing, potentially shifting it towards the non-amyloidogenic pathway. This would result in an increased production of the neuroprotective soluble APPα (sAPPα) and a decrease in the production of Aβ peptides.
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow
Caption: Workflow for assessing APP processing in cell culture.
Protocol 3: Measurement of Secreted sAPPα and Aβ by ELISA
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Commercial ELISA kits for human sAPPα, Aβ40, and Aβ42
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 6-well plate and grow to 70-80% confluency.
-
Replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any cells or debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA:
-
Perform the ELISA for sAPPα, Aβ40, and Aβ42 according to the manufacturer's instructions provided with the commercial kits.
-
Briefly, this involves adding the conditioned media and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentrations of sAPPα, Aβ40, and Aβ42 in the samples.
-
Compare the levels of the secreted proteins in this compound-treated cells to the vehicle-treated control cells.
-
Protocol 4: Analysis of APP C-terminal Fragments (CTFs) by Western Blot
Materials:
-
Cell lysates from Protocol 3
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 16% Tris-Tricine gels)
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-APP C-terminal (to detect both α-CTF and β-CTF)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells from Protocol 3 with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 16% Tris-Tricine gel for optimal separation of low molecular weight CTFs.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to α-CTF (C83) and β-CTF (C99).
-
Compare the relative levels of α-CTF and β-CTF in this compound-treated cells to the control cells to assess the shift in APP processing.
-
Conclusion
These detailed protocols provide a robust framework for the in vitro evaluation of this compound's efficacy. By quantifying its inhibitory effects on AChE and BChE and assessing its impact on the amyloidogenic and non-amyloidogenic pathways of APP processing, researchers can gain a comprehensive understanding of its therapeutic potential for Alzheimer's disease. Consistent and reproducible data generated using these standardized assays are crucial for advancing the development of this and other promising drug candidates.
References
Techniques for Assessing Bisnorcymserine's Blood-Brain Barrier Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisnorcymserine, a potent butyrylcholinesterase (BChE) inhibitor, has shown promise in preclinical models of Alzheimer's disease.[1][2] A critical factor in the development of any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This document provides detailed application notes and experimental protocols for assessing the BBB penetration of this compound, tailored for researchers and professionals in drug development.
In Vivo Methodologies for BBB Penetration Assessment
In vivo methods are essential for understanding the dynamic interaction of a compound with the BBB within a complete physiological system. The most common techniques include microdialysis and in situ brain perfusion, which provide quantitative data on brain uptake and distribution.
Data Presentation: In Vivo BBB Penetration Parameters
| Compound | Class | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Method | Species | Reference |
| Donepezil | Acetylcholinesterase Inhibitor | ~2.5 | ~1.0 | Brain Homogenate | Rat | [3] |
| Rivastigmine | Acetylcholinesterase/Butyrylcholinesterase Inhibitor | ~0.3 | Not Reported | Brain Homogenate | Rat | [3] |
| Galantamine | Acetylcholinesterase Inhibitor | ~1.0 | ~1.0 | Brain Homogenate | Rat | [3] |
| Phenserine | Acetylcholinesterase Inhibitor | High (Qualitative) | Not Reported | Not Specified | Rodent | [4] |
Note: Kp represents the total concentration ratio, while Kp,uu accounts for the unbound, pharmacologically active fraction of the drug. A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx.
Experimental Protocol: In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise measurement of the unidirectional influx of a compound across the BBB, independent of systemic clearance mechanisms.
Objective: To determine the brain uptake clearance (K_in) and the permeability-surface area (PS) product for this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., sodium pentobarbital)
-
Perfusion fluid (e.g., Krebs-Henseleit bicarbonate buffer, gassed with 95% O2/5% CO2)
-
This compound solution of known concentration in perfusion fluid
-
[¹⁴C]-Sucrose or [³H]-Inulin (as a vascular marker)
-
Syringe pump
-
Surgical instruments
-
Scintillation counter or LC-MS/MS for analysis
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Begin perfusion with the this compound-containing solution at a constant flow rate (e.g., 10 mL/min) for a short duration (e.g., 30-60 seconds).
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Dissect the brain region of interest, weigh it, and homogenize.
-
Analyze the concentration of this compound and the vascular marker in the brain homogenate and an aliquot of the perfusate.
-
Calculate the brain uptake clearance (K_in) and permeability-surface area (PS) product using appropriate equations.
In Situ Brain Perfusion Workflow
Experimental Protocol: Microdialysis
Microdialysis allows for the sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal, providing a direct measure of the pharmacologically active concentration at the target site.
Objective: To determine the time-course of unbound this compound concentration in a specific brain region (e.g., hippocampus or cortex) following systemic administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 10-20 kDa molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for systemic administration (e.g., intravenous or intraperitoneal)
-
LC-MS/MS for analysis
Procedure:
-
Implant a guide cannula stereotaxically into the brain region of interest and allow the animal to recover for 24-48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer this compound systemically.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Simultaneously, collect blood samples to determine plasma drug concentrations.
-
Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
Microdialysis Experimental Workflow
In Vitro Methodologies for BBB Penetration Assessment
In vitro models provide a high-throughput and cost-effective means to screen compounds for their potential to cross the BBB early in the drug discovery process.
Data Presentation: In Vitro BBB Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict passive BBB penetration.
| Compound | Class | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Predicted BBB Penetration | Reference |
| Caffeine | CNS Stimulant | > 4.0 | High | [5] |
| Atenolol | Beta Blocker | < 2.0 | Low | [5] |
| Propranolol | Beta Blocker | > 4.0 | High | [5] |
| Verapamil | Calcium Channel Blocker | > 4.0 | High (but P-gp substrate) | [6] |
Note: In the PAMPA-BBB model, compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high BBB permeability, while those with Pe < 2.0 x 10⁻⁶ cm/s are considered to have low permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
96-well filter plates (donor plates) and acceptor plates
-
Porcine brain lipid extract in an organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., in DMSO)
-
Plate reader for UV-Vis absorbance or LC-MS/MS for analysis
Procedure:
-
Coat the filter of the donor plate with the porcine brain lipid solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS.
-
Prepare the this compound solution in PBS (final DMSO concentration should be low, e.g., <1%).
-
Add the this compound solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, and t is the incubation time.
PAMPA-BBB Experimental Workflow
Analytical Methodology: Quantification of this compound
Accurate quantification of this compound in biological matrices is crucial for all BBB assessment techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.
Protocol: LC-MS/MS Quantification in Brain Tissue Homogenate
Objective: To develop and validate a method for the quantification of this compound in brain tissue.
Materials:
-
Brain tissue homogenate
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of brain homogenate, add 200 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for this compound and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations in blank brain homogenate.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
Conclusion
The assessment of blood-brain barrier penetration is a multifaceted process requiring a combination of in vivo and in vitro techniques. The protocols outlined in this document provide a comprehensive framework for evaluating the BBB permeability of this compound. While specific quantitative data for this compound remains to be published, the methodologies described herein, coupled with the comparative data from related compounds, offer a robust approach for advancing the preclinical development of this promising Alzheimer's disease therapeutic candidate.
References
- 1. Sources of Cells for Modeling the Blood Brain Barrier [tempobioscience.com]
- 2. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 6. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Bisnorcymserine in Plasma and Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisnorcymserine is a promising therapeutic agent under investigation, particularly for neurodegenerative diseases, due to its role as a potent inhibitor of butyrylcholinesterase (BuChE).[1] Accurate and reliable quantification of this compound in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. These application notes provide detailed protocols for the determination of this compound levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3] The following sections outline the necessary procedures for sample preparation and analysis of plasma and brain tissue samples.
Quantification of this compound in Plasma
This section details the methodology for extracting and quantifying this compound from plasma samples. A protein precipitation method is described, which is a common and effective technique for removing protein interferences from plasma before LC-MS/MS analysis.
Experimental Protocol: Plasma Sample Preparation and Analysis
1. Plasma Collection and Storage:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).[4]
-
Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C to separate the plasma.[4]
-
Transfer the resulting plasma supernatant to clean polypropylene tubes.
-
Store plasma samples at -80°C until analysis to ensure stability.
2. Protein Precipitation Extraction:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
Data Presentation: Plasma Assay
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound in plasma.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
Experimental Workflow: Plasma Analysis
Quantification of this compound in Brain Tissue
This section provides a detailed protocol for the extraction and quantification of this compound from brain tissue. The procedure involves tissue homogenization followed by a similar protein precipitation and extraction method as used for plasma.
Experimental Protocol: Brain Tissue Sample Preparation and Analysis
1. Brain Tissue Collection and Storage:
-
Following collection, immediately freeze brain tissue samples in liquid nitrogen to minimize degradation.[5]
-
Store the frozen tissue at -80°C until homogenization.[5]
2. Tissue Homogenization and Extraction:
-
Weigh a portion of the frozen brain tissue (e.g., 100 mg).
-
Add a 3-fold volume of ice-cold lysis buffer (e.g., phosphate-buffered saline) to the tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
To 100 µL of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Transfer the clear supernatant to a new tube for analysis.
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions for the analysis of brain tissue extracts are identical to those described for plasma samples.
Data Presentation: Brain Tissue Assay
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound in brain tissue.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/g |
| Accuracy (% bias) | Within ±20% |
| Precision (% CV) | < 20% |
| Recovery | > 80% |
Experimental Workflow: Brain Tissue Analysis
References
- 1. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of vincristine in mouse plasma and brain tissues by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cinj.org [cinj.org]
- 5. biosensis.com [biosensis.com]
Application of Bisnorcymserine in Primary Neuronal Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bisnorcymserine is a selective inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. Unlike acetylcholinesterase (AChE), BuChE levels increase in the brain of Alzheimer's patients, where it is associated with amyloid plaques.[1][2] The application of this compound in primary neuronal cell cultures provides a valuable in vitro model to investigate its therapeutic potential. These cultures, derived from specific brain regions like the hippocampus or cortex, allow for the detailed study of the compound's effects on neuronal health, signaling pathways, and the processing of amyloid precursor protein (APP), the source of amyloid-beta (Aβ) peptides that form the characteristic plaques in Alzheimer's disease.[2][3]
The primary mechanism of action of this compound is the inhibition of BuChE, which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.[1][2] Beyond its role in modulating cholinergic activity, research suggests that this compound and its analogs can also influence the processing of APP.[1][2] Specifically, these compounds have been shown to decrease the production and secretion of the toxic Aβ40 peptide and soluble APP (sAPP) in neuronal cell lines, without compromising cell viability.[1][2] This suggests a dual therapeutic potential: symptomatic improvement through cholinergic enhancement and disease modification by reducing the amyloid burden. Primary neuronal cultures serve as a critical tool to dissect these mechanisms in a controlled environment that closely mimics the central nervous system.
Data Presentation
The following tables summarize the quantitative effects of this compound (BNC) and its parent compound, cymserine, on the levels of secreted amyloid precursor protein (sAPP) and amyloid-beta 40 (Aβ40) in human SK-N-SH neuroblastoma cells. It is important to note that this data is from a neuroblastoma cell line and not primary neuronal cultures; however, it provides valuable insight into the potential effects of these compounds on APP processing.
Table 1: Effect of this compound (BNC) on Secreted APP and Aβ40 Levels in SK-N-SH Cells [1][2]
| Concentration (µM) | % Reduction in Secreted APP (sAPP) | % Reduction in Secreted Aβ40 |
| 0.1 | Not significant | Not significant |
| 1.0 | ~25% | ~30% |
| 10 | ~40% | ~45% |
| 25 | ~50% | ~55% |
Table 2: Effect of Cymserine on Secreted APP and Aβ40 Levels in SK-N-SH Cells [1][2]
| Concentration (µM) | % Reduction in Secreted APP (sAPP) | % Reduction in Secreted Aβ40 |
| 1.0 | Not significant | Not significant |
| 10 | ~35% | ~40% |
| 25 | ~55% | ~60% |
Experimental Protocols
Preparation of Primary Hippocampal/Cortical Neuronal Cultures (Rodent)
This protocol provides a general method for establishing primary neuronal cultures from embryonic rodent brain tissue.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Hibernate-A medium
-
Papain (20 U/ml) in Hibernate-A
-
Trypsin inhibitor (e.g., ovomucoid)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hibernate-A medium.
-
Dissect the embryos from the uterine horns and decapitate them.
-
Under a dissecting microscope, remove the brains and place them in a fresh dish of ice-cold Hibernate-A.
-
Isolate the hippocampi and/or cortices from the embryonic brains.
-
Mince the tissue into small pieces.
-
Incubate the tissue in papain solution at 37°C for 15-20 minutes with gentle agitation.
-
Stop the enzymatic digestion by adding the trypsin inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto Poly-D-lysine coated culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days.
Application of this compound to Primary Neuronal Cultures
Materials:
-
Primary neuronal cultures (at least 7 days in vitro)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Culture medium
Procedure:
-
Prepare serial dilutions of this compound from the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Ensure the final solvent concentration in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.1% DMSO).
-
Remove half of the conditioned medium from each well of the neuronal culture plate.
-
Add an equal volume of the medium containing the appropriate concentration of this compound (or vehicle control) to each well.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, collect the conditioned medium for analysis of secreted proteins (e.g., Aβ) and lyse the cells for analysis of intracellular components or enzyme activity.
Butyrylcholinesterase (BuChE) Activity Assay
This colorimetric assay is based on the Ellman method.
Materials:
-
Neuronal cell lysates
-
Butyrylthiocholine iodide (BTCI) as a substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates from treated and control primary neurons.
-
In a 96-well plate, add the cell lysate to each well.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the BTCI substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
The rate of change in absorbance is proportional to the BuChE activity.
-
Calculate the percent inhibition of BuChE activity in the this compound-treated samples relative to the vehicle-treated controls.
Neuronal Viability (MTT) Assay
This assay measures the metabolic activity of viable cells.
Materials:
-
Primary neuronal cultures treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound, add MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
Quantification of Secreted Amyloid-β (Aβ) Peptides (ELISA)
Materials:
-
Conditioned medium from this compound-treated neuronal cultures
-
Commercially available ELISA kits specific for Aβ40 and Aβ42
-
Microplate reader
Procedure:
-
Collect the conditioned medium from the primary neuronal cultures.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the conditioned medium samples and standards to the antibody-coated wells.
-
Incubating to allow Aβ to bind.
-
Washing the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.
Mandatory Visualizations
References
- 1. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer beta-amyloid peptide in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Application Notes and Protocols: Utilizing Bisnorcymserine for the Study of Cholinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisnorcymserine is a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[1] While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine hydrolysis in healthy brains, BChE levels and activity increase significantly in the brains of individuals with Alzheimer's disease, suggesting its role in the progression of the cholinergic deficit associated with the disease.[2] The selectivity of this compound for BChE over AChE makes it a valuable research tool for elucidating the specific roles of BChE in both normal physiological and pathological conditions related to the cholinergic system. These application notes provide detailed protocols for utilizing this compound to investigate cholinergic signaling pathways, including its effects on enzyme activity, neurotransmitter levels, and amyloid precursor protein (APP) processing.
Mechanism of Action
This compound exerts its effects by binding to the active site of BChE, thereby preventing the hydrolysis of acetylcholine. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bisnorcymserine Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Bisnorcymserine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Low or No Yield of the Carbamoylation Product (Intermediate 2)
Question: I am experiencing a low yield during the carbamoylation of N8-benzylnoreseroline (Intermediate 1) with methyl isocyanate to form the N-benzyl-bisnorcymserine intermediate (Intermediate 2). What are the potential causes and how can I improve the yield?
Answer:
Low yields in the carbamoylation step are a common issue. Several factors can contribute to this, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction between the phenolic hydroxyl group of N8-benzylnoreseroline and methyl isocyanate may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Ensure an appropriate solvent is used; a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is often suitable.
-
-
Moisture in the Reaction: Methyl isocyanate is highly reactive towards water, which leads to the formation of N,N'-dimethylurea as a byproduct, consuming the reagent and reducing the yield of the desired carbamate.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: Besides reacting with water, methyl isocyanate can potentially react with the indole nitrogen of the eseroline core, although this is generally less favored than reaction with the phenolic hydroxyl group.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions. The use of a non-nucleophilic base can also help to deprotonate the phenol selectively.
-
-
Suboptimal Stoichiometry: An incorrect ratio of methyl isocyanate to the eseroline precursor can lead to incomplete conversion or excess unreacted starting material, complicating purification.
-
Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of methyl isocyanate is used to ensure complete conversion of the starting material.
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield |
| Reagent Ratio | 1.0 eq. N8-benzylnoreseroline : 1.1 eq. MeNCO | 1.0 eq. N8-benzylnoreseroline : 1.2-1.5 eq. MeNCO |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous DCM or THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | Monitor by TLC/HPLC until completion (potentially >4h) |
| Atmosphere | Ambient | Inert (Nitrogen or Argon) |
Issue 2: Incomplete Debenzylation of Intermediate 2
Question: The catalytic debenzylation of N-benzyl-bisnorcymserine (Intermediate 2) to yield the final product, this compound, is slow and often incomplete. How can I drive this reaction to completion?
Answer:
Catalytic transfer hydrogenation for N-debenzylation can be sensitive to catalyst activity, hydrogen source, and substrate purity.
Potential Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst (Pd/C) can be poisoned by impurities carried over from the previous step, such as sulfur-containing compounds or other coordination-prone functionalities. The catalyst may also lose activity over time.
-
Solution: Use fresh, high-quality catalyst for each reaction. Ensure the starting material (Intermediate 2) is sufficiently pure before proceeding with debenzylation. Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can also be beneficial.
-
-
Inefficient Hydrogen Donor: The efficiency of hydrogen transfer from the donor (e.g., ammonium formate) can be a limiting factor.
-
Solution: Ensure the ammonium formate is of high purity and used in sufficient excess (typically 3-5 equivalents). Other hydrogen donors like formic acid or cyclohexene can also be explored, although ammonium formate is common for its neutral conditions.
-
-
Reaction Conditions: Temperature and solvent can influence the rate of debenzylation.
-
Solution: Refluxing in methanol or ethanol is a common practice. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen donor.
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield |
| Catalyst | 10% Pd/C | Fresh 10% or 20% Pd(OH)₂/C (Pearlman's catalyst) |
| Catalyst Loading | 10 mol% | 15-20 mol% |
| Hydrogen Donor | Ammonium Formate (3 eq.) | Ammonium Formate (4-5 eq.) |
| Solvent | Methanol | Anhydrous Methanol or Ethanol |
| Temperature | Room Temperature to 50 °C | Reflux |
| Reaction Time | 4-8 hours | Monitor by TLC/HPLC until completion (may take >8h) |
Issue 3: Difficulty in Purifying the Final Product (this compound)
Question: I am struggling with the purification of this compound. What are the common impurities and what is the recommended purification method?
Answer:
Purification of the final product can be challenging due to the presence of structurally similar impurities and the potential for degradation.
Common Impurities:
-
Unreacted Starting Material: Incomplete debenzylation will leave N-benzyl-bisnorcymserine in the mixture.
-
Catalyst Residues: Palladium catalyst may not be completely removed by filtration.
-
Side-Products from Carbamoylation: Such as N,N'-dimethylurea.
-
Degradation Products: Eseroline-type compounds can be sensitive to oxidation.
Purification Strategy:
-
Initial Work-up: After filtration to remove the catalyst, the solvent should be removed under reduced pressure. The residue can be dissolved in a suitable solvent like dichloromethane and washed with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.
-
Chromatography: Column chromatography is typically required for final purification.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution system is often effective. A common system starts with a non-polar solvent like dichloromethane (DCM) or ethyl acetate and gradually increases the polarity by adding methanol (MeOH). A small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is often added to the mobile phase (e.g., 0.1-1%) to prevent peak tailing of the basic amine product on the acidic silica gel.
-
| Chromatography Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0-10%) with 0.5% Triethylamine |
| Detection | UV (at 254 nm and/or 280 nm) |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-bisnorcymserine (Intermediate 2)
-
Dissolve N8-benzylnoreseroline (Intermediate 1) (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl isocyanate (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Intermediate 2.
Protocol 2: Synthesis of this compound (Final Product)
-
To a solution of N-benzyl-bisnorcymserine (Intermediate 2) (1.0 eq.) in methanol, add 10% Palladium on carbon (Pd/C) (15 mol%).
-
Add ammonium formate (4.0 eq.) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 6-12 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane containing 0.5% triethylamine to yield this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low carbamoylation yield.
Technical Support Center: Optimizing Bisnorcymserine Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisnorcymserine (BNC). The information is designed to help optimize dosage strategies to minimize side effects during pre-clinical and clinical investigations.
Disclaimer: The following information is for research purposes only and does not constitute medical advice. Always refer to the approved clinical trial protocol and consult with the principal investigator and medical monitor for any study-related decisions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (BNC) is an investigational drug that acts as a selective and reversible inhibitor of the enzyme butyrylcholinesterase (BChE). BChE is one of the two main enzymes responsible for the breakdown of the neurotransmitter acetylcholine; the other is acetylcholinesterase (AChE). In certain neurodegenerative diseases, such as Alzheimer's disease, BChE levels in the brain can be elevated while AChE levels may decline. By selectively inhibiting BChE, this compound aims to increase acetylcholine levels in the brain, which may help improve cognitive function. This selective inhibition is hypothesized to result in fewer cholinergic side effects compared to non-selective cholinesterase inhibitors.
Q2: What are the typical side effects associated with cholinesterase inhibitors?
A2: Cholinesterase inhibitors, as a class, are associated with a range of side effects due to increased acetylcholine levels throughout the body. These are often referred to as cholinergic side effects. The most commonly reported adverse events include gastrointestinal issues such as nausea, vomiting, diarrhea, and loss of appetite. Other potential side effects include dizziness, muscle cramps, fatigue, and insomnia. Cardiovascular effects, though less common, can include bradycardia (slow heart rate) and syncope (fainting), and therefore cardiovascular monitoring is often recommended.[1][2]
Q3: Is there specific data on the side effects of this compound at different dosages?
A3: A first-in-human, Phase I clinical trial (NCT01747213) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy adult volunteers. The doses administered were 20 mg, 40 mg, 80 mg, 120 mg, 160 mg, 270 mg, and 380 mg.[3] However, the detailed results of this study, including the incidence and severity of adverse events at each dose level, have not been made publicly available in peer-reviewed literature. Therefore, a quantitative summary of side effects for specific this compound dosages cannot be provided at this time. Researchers should anticipate side effects consistent with the cholinergic mechanism of action, as detailed in the table below for the general class of cholinesterase inhibitors.
Q4: How should I monitor for side effects during my experiment?
A4: Continuous and careful monitoring for adverse events is critical. This should include regular questioning of subjects about common cholinergic side effects (nausea, vomiting, diarrhea, dizziness, etc.). Vital signs, including heart rate and blood pressure, should be monitored at baseline and at regular intervals after drug administration. For clinical trials, an electrocardiogram (ECG) at baseline and as specified in the protocol is important to assess for cardiovascular effects such as bradycardia or other conduction abnormalities.[1][4] Any adverse events should be documented in detail, including their severity, duration, and relationship to the study drug.
Troubleshooting Guides
Issue 1: Subject reports gastrointestinal distress (nausea, vomiting, diarrhea).
-
Possible Cause: These are the most common cholinergic side effects and are likely dose-dependent.
-
Troubleshooting Steps:
-
Assess Severity: Determine the severity and frequency of the symptoms.
-
Dose Adjustment: If the protocol allows, consider a dose reduction for subsequent administrations. In dose-escalation studies, these events are critical for determining the maximum tolerated dose (MTD).
-
Supportive Care: Provide supportive care as appropriate, such as ensuring adequate hydration.
-
Concomitant Medications: Review for any concomitant medications that may exacerbate gastrointestinal symptoms.
-
Documentation: Record the event in detail in the subject's case report form.
-
Issue 2: Subject experiences dizziness or lightheadedness.
-
Possible Cause: This could be a direct effect of the drug on the central nervous system or secondary to cardiovascular effects such as bradycardia or hypotension.
-
Troubleshooting Steps:
-
Check Vital Signs: Immediately measure the subject's heart rate and blood pressure in both supine and standing positions to check for bradycardia and orthostatic hypotension.
-
ECG Monitoring: If there is a concern for a cardiac cause, perform an ECG to assess for any arrhythmias or conduction delays.
-
Ensure Safety: Have the subject lie down until the symptoms resolve to prevent falls.
-
Review Protocol: Follow the protocol's specific instructions for managing syncopal or near-syncopal events.
-
Dose Evaluation: This may be a dose-limiting toxicity. The dose level may need to be adjusted or discontinued for that subject as per the protocol.
-
Data Presentation
As specific quantitative data for this compound is not publicly available, the following table summarizes common adverse events associated with the broader class of cholinesterase inhibitors. The frequencies are general estimates and can vary depending on the specific drug, patient population, and titration schedule.
| Adverse Event Category | Common Side Effects | General Incidence |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Anorexia | Common to Very Common |
| Neurological | Dizziness, Headache, Insomnia | Common |
| Musculoskeletal | Muscle Cramps | Common |
| General | Fatigue, Asthenia (weakness) | Common |
| Cardiovascular | Bradycardia, Syncope | Uncommon to Rare |
Experimental Protocols
Protocol: Single Ascending Dose Administration of an Oral Investigational Drug (Based on NCT01747213 Design)
Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending oral doses of an investigational compound.
Study Design: Double-blind, placebo-controlled, single ascending dose study.
Inclusion Criteria (Example):
-
Healthy adult volunteers (e.g., aged 55 years and older).
-
Body mass index (BMI) within a specified range (e.g., 18.5 to 34.0 kg/m ²).
-
Normal findings on physical examination, vital signs, ECG, and clinical laboratory tests at screening.
Exclusion Criteria (Example):
-
Clinically significant medical or psychiatric conditions.
-
Use of any prescription or over-the-counter medications that may interfere with the study drug within a specified period before dosing.
-
History of significant allergies.
-
Positive test for drugs of abuse or alcohol.
Procedure:
-
Screening: Potential subjects undergo a comprehensive screening process to determine eligibility.
-
Admission: Eligible subjects are admitted to the clinical research unit.
-
Baseline Assessments: Pre-dose assessments are performed, including physical examination, vital signs, ECG, and collection of blood and urine for safety labs and pharmacokinetics.
-
Dosing: Subjects are randomized to receive a single oral dose of the investigational drug or placebo. Dosing is typically done in cohorts, with each cohort receiving a progressively higher dose after the safety of the previous dose has been confirmed.
-
Post-dose Monitoring:
-
Intensive Monitoring: Subjects are monitored closely for a specified period (e.g., 32 hours) post-dose.
-
Vital Signs: Measured at frequent intervals (e.g., 1, 2, 4, 8, 12, 24, and 32 hours post-dose).
-
ECG: Performed at specified time points post-dose.
-
Adverse Event Monitoring: Subjects are continuously monitored and questioned about any potential side effects.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to measure the concentration of the drug and its metabolites.
-
-
Follow-up: Subjects return for a follow-up visit (e.g., 7 days post-dose) for final safety assessments.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the cholinergic synapse.
Experimental Workflow for a Single Ascending Dose Study
References
- 1. Cardiovascular monitoring with acetylcholinesterase inhibitors: a clinical protocol | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 2. cambridge.org [cambridge.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Acetylcholinesterase inhibitors monitoring – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
Technical Support Center: Bisnorcymserine In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisnorcymserine in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a reversible cholinesterase inhibitor with high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). Its primary mechanism of action is the inhibition of BChE, which leads to increased levels of the neurotransmitter acetylcholine. This makes it a compound of interest for research into neurodegenerative diseases like Alzheimer's disease, where BChE activity is elevated in the brain.[1] Beyond its role as a BChE inhibitor, this compound has also been shown to reduce levels of amyloid-beta peptide (Aβ), a key component of the amyloid plaques found in Alzheimer's disease.
Q2: this compound has poor aqueous solubility. How can I dissolve it for my in vitro experiments?
Due to its lipophilic nature, this compound is challenging to dissolve in aqueous solutions. The recommended method is to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound and other lipophilic compounds for in vitro studies.[2][3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for long-term use.
-
Working Solution Preparation: The DMSO stock solution should be serially diluted in your cell culture medium or assay buffer to the final desired concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is low enough to avoid cellular toxicity.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?
High concentrations of DMSO can be toxic to cells. Therefore, it is critical to keep the final DMSO concentration in your cell culture medium as low as possible.
-
General Recommendation: For most cell lines, a final DMSO concentration of 0.5% or lower is well-tolerated and does not typically cause significant cytotoxicity.[2]
-
Sensitive Cell Lines: For primary neurons and other sensitive cell types, it is advisable to maintain the final DMSO concentration at or below 0.1% to 0.25%.[4][5]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental conditions, but without this compound. This will help you to distinguish the effects of the compound from any potential effects of the solvent.
Q4: I am observing precipitation of this compound in my culture medium. What can I do to prevent this?
Precipitation can occur if the solubility limit of this compound is exceeded in the aqueous culture medium. Here are some troubleshooting steps:
-
Stepwise Dilution: When preparing your working solution, add the DMSO stock solution to the culture medium dropwise while gently vortexing or swirling the medium. This gradual dilution can help prevent the compound from precipitating out of solution.[3]
-
Pre-warming the Medium: Gently warming the culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
-
Use of a Co-solvent (with caution): In some instances, a small amount of a co-solvent like Pluronic F-68 can be used to improve the solubility of hydrophobic compounds in aqueous media. However, this should be carefully validated for compatibility with your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | Degradation of this compound: Improper storage of the compound or stock solution. | Store powdered this compound at -20°C. Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration: Pipetting errors during dilution. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Cell line not responsive: The chosen cell line may not express the target enzyme (Butyrylcholinesterase) at sufficient levels. | Verify the expression of BChE in your cell line using techniques like Western blotting or qPCR. | |
| High background signal in enzymatic assays. | Interference from DMSO: High concentrations of DMSO can sometimes interfere with assay reagents or detection methods.[6] | Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) and is consistent across all wells, including controls. |
| Contamination: Bacterial or fungal contamination of reagents or cell cultures. | Use sterile techniques and regularly check for contamination. | |
| Increased cell death in treated wells compared to control. | DMSO toxicity: The final concentration of DMSO is too high for the specific cell line being used.[4][7] | Perform a dose-response curve for DMSO alone on your cell line to determine the maximum tolerated concentration. Aim for a final DMSO concentration of ≤ 0.1% for sensitive cells.[2][8] |
| Compound cytotoxicity: this compound itself may be cytotoxic at higher concentrations. | Perform a dose-response experiment to determine the cytotoxic concentration range of this compound for your cell line. |
Quantitative Data Summary
The inhibitory potency of this compound and its analogs against cholinesterases is a key parameter in experimental design. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related compounds against Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE).
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE IC50 / BChE IC50) |
| This compound | BChE | ~0.7 | High |
| AChE | - | ||
| Cymserine | BChE | ~115 | Moderate |
| AChE | - | ||
| Tetrahydrofurobenzofuran cymserine (THFBFC) | BChE | ~27 | ~98-fold |
| AChE | ~2650 |
Note: IC50 values can vary depending on the specific assay conditions.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
On a calibrated analytical balance, weigh the appropriate amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound in the required volume of 100% DMSO to achieve a 10 mM concentration.
-
Gently vortex the tube until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Add the DMSO stock solution to the medium dropwise while gently mixing to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solutions does not exceed the tolerated limit for your specific cell line (e.g., ≤ 0.1% for sensitive cells).[2][8]
-
Prepare a vehicle control containing the same final concentration of DMSO in the culture medium.
-
Use the freshly prepared working solutions immediately for your experiments.
-
Protocol 2: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the Ellman's method for measuring cholinesterase activity.
Materials:
-
This compound working solutions (prepared as in Protocol 1)
-
Butyrylcholinesterase (BChE) enzyme (from equine serum or human plasma)
-
Butyrylthiocholine iodide (BTCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Assay Preparation:
-
Prepare fresh solutions of BTCI and DTNB in the assay buffer.
-
Dilute the BChE enzyme to the desired concentration in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
This compound working solution or vehicle control (DMSO in assay buffer)
-
BChE enzyme solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the BTCI substrate to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the BChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of BChE inhibition for each concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway: this compound's Potential Impact on Amyloid Precursor Protein (APP) Processing
Caption: this compound's potential modulation of APP processing pathways.
Experimental Workflow: In Vitro BChE Inhibition Assay
Caption: Workflow for determining BChE inhibition by this compound.
References
- 1. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
Technical Support Center: Overcoming Off-Target Effects of Bisnorcymserine in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of Bisnorcymserine in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on distinguishing on-target from off-target effects.
Question 1: My cell-based assay shows unexpected changes in cell signaling pathways unrelated to cholinergic activity after this compound treatment. How can I determine if this is an off-target effect?
Answer:
Unanticipated signaling changes can arise from off-target interactions. To investigate this, a systematic approach is recommended.
Initial Steps:
-
Literature Review: Although comprehensive public data is limited, review available literature for any known secondary targets of this compound or related cymserine analogs.
-
Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects should occur at concentrations consistent with this compound's known potency for butyrylcholinesterase (BuChE), while off-target effects may appear at higher concentrations.
-
Control Compounds: Include a structurally related but inactive compound as a negative control. An active control, such as a different class of BuChE inhibitor, can also help differentiate compound-specific off-target effects from class-wide effects.
Experimental Workflow for Off-Target Validation:
Question 2: I am observing significant cell death in my cultures treated with this compound, which is not expected based on its primary mechanism. What could be the cause and how do I troubleshoot this?
Answer:
Unexpected cytotoxicity can be a significant off-target effect. The following steps can help elucidate the cause:
-
Confirm Cholinergic Toxicity: Increased acetylcholine can overstimulate muscarinic and nicotinic receptors, which in some cell types can lead to excitotoxicity or apoptosis.
-
Muscarinic/Nicotinic Antagonists: Co-treat cells with this compound and a broad-spectrum muscarinic antagonist (e.g., atropine) or nicotinic antagonist (e.g., mecamylamine). If cytotoxicity is reduced, it suggests a cholinergic-mediated off-target effect.
-
-
Assess Mitochondrial Function: Many compounds induce toxicity via mitochondrial pathways. Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1) or reactive oxygen species (ROS) production (e.g., DCFDA).
-
Evaluate Apoptosis Pathways: Use assays for caspase activation (e.g., caspase-3/7 activity) or annexin V staining to determine if apoptosis is the mechanism of cell death.
Troubleshooting Logic for Cytotoxicity:
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1:
-
On-Target Effects: this compound is a selective inhibitor of butyrylcholinesterase (BuChE).[1][2] Its primary on-target effect is to increase levels of the neurotransmitter acetylcholine by preventing its breakdown.[1] A secondary on-target effect may include the reduction of amyloid-beta (Aβ) peptide, which is relevant in Alzheimer's disease research.[2]
-
Potential Off-Target Effects: Due to its mechanism of action, the most anticipated off-target effects are related to the systemic increase in acetylcholine. This can lead to the overstimulation of:
-
Muscarinic Receptors: Found in various organs, stimulation can cause gastrointestinal issues (nausea, diarrhea), increased secretions (salivation, sweating), and cardiovascular effects (bradycardia).
-
Nicotinic Receptors: Located at the neuromuscular junction and in autonomic ganglia, overstimulation can lead to muscle fasciculations or weakness. Direct off-target binding to other receptors, ion channels, or enzymes has not been extensively reported in public literature. Researchers should consider performing selectivity profiling for their specific experimental system.
-
Q2: How selective is this compound for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE)?
A2: this compound is reported to be a highly potent and selective inhibitor of BuChE.[2][3] The selectivity for BuChE over AChE is a key feature of this compound, distinguishing it from many other cholinesterase inhibitors. For specific quantitative values, please refer to the data table below.
Q3: What are the recommended control experiments to account for potential off-target effects?
A3:
-
Positive and Negative Controls: Use a well-characterized, structurally different BuChE inhibitor as a positive control and an inactive analog of this compound as a negative control.
-
Rescue Experiments: If a suspected off-target effect is observed, try to rescue the phenotype by overexpressing the intended target (BuChE) or by using antagonists for suspected off-target receptors.
-
Target Knockdown/Knockout: In cell models, use siRNA or CRISPR to reduce or eliminate BuChE expression. The effects of this compound should be significantly diminished in these cells if they are on-target.
Data Presentation
The following table summarizes the known quantitative data for this compound. Note that a comprehensive off-target binding profile is not publicly available.
| Target | Parameter | Value | Species | Reference |
| Butyrylcholinesterase (BuChE) | IC₅₀ | ~0.5 - 2.0 nM | Human | [2] |
| Butyrylcholinesterase (BuChE) | Kᵢ (predicted) | 0.131 nM | Human | [3] |
| Acetylcholinesterase (AChE) | Selectivity | High for BuChE | Human | [3] |
| Off-Target Panel (General) | IC₅₀ / Kᵢ | Data not publicly available | - | - |
| Muscarinic Receptors (M1-M5) | IC₅₀ / Kᵢ | Data not publicly available | - | - |
| Nicotinic Receptors (various subtypes) | IC₅₀ / Kᵢ | Data not publicly available | - | - |
| Cardiac Ion Channels (e.g., hERG) | IC₅₀ / Kᵢ | Data not publicly available | - | - |
Experimental Protocols
Protocol 1: Cholinesterase Activity Assay (Ellman's Method)
This protocol is used to determine the inhibitory activity of this compound on BuChE and AChE.
Materials:
-
Purified human BuChE and AChE
-
This compound
-
Phosphate buffer (pH 7.4)
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the enzyme (BuChE or AChE) and the this compound dilution.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Add DTNB to each well.
-
Initiate the reaction by adding the respective substrate (BTCI for BuChE, ATCI for AChE).
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Washout Experiment to Differentiate Reversible vs. Irreversible Off-Target Effects
This protocol helps determine if the observed off-target effect is due to reversible or irreversible binding of this compound.
Materials:
-
Cell culture system exhibiting the off-target effect
-
This compound
-
Culture medium
-
Assay reagents for measuring the off-target effect
Procedure:
-
Treat cells with a concentration of this compound that elicits the off-target effect for a defined period (e.g., 1 hour).
-
At the end of the treatment, remove the medium containing this compound.
-
Wash the cells multiple times with fresh, pre-warmed medium to remove any unbound compound.
-
Add fresh medium without the compound and incubate for various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, measure the off-target effect.
-
Interpretation:
-
If the off-target effect diminishes over time and returns to baseline, the interaction is likely reversible.
-
If the off-target effect persists even after extensive washing and prolonged incubation, the interaction may be irreversible or slowly reversible.
-
Mandatory Visualization
Signaling Pathway: Cholinergic Off-Target Effects
References
- 1. abcam.com [abcam.com]
- 2. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bisnorcymserine Administration in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the long-term administration of Bisnorcymserine (BNC) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, selective inhibitor of the enzyme butyrylcholinesterase (BuChE).[1][2] In neurodegenerative conditions like Alzheimer's disease, BuChE levels are often elevated in the brain while acetylcholinesterase (AChE) levels may decline as the disease progresses.[1] By inhibiting BuChE, this compound increases the levels of the neurotransmitter acetylcholine (ACh) in the brain.[1][3] This augmentation of cholinergic activity is believed to help improve cognitive function.[3] Pre-clinical studies suggest it may achieve these cognitive improvements without the classic cholinergic side effects associated with broad-spectrum or AChE-selective inhibitors.[1]
References
Addressing potential toxicity of Bisnorcymserine in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bisnorcymserine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and reversible inhibitor of butyrylcholinesterase (BuChE). Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine by inhibiting BuChE, thereby increasing acetylcholine levels. This makes it a compound of interest for research into neurodegenerative diseases like Alzheimer's, where cholinergic deficits are observed. Additionally, some studies suggest that this compound and similar compounds may help reduce the levels of amyloid-beta peptides, which are associated with Alzheimer's disease pathology.
Q2: Is this compound expected to be toxic to my cells in culture?
Generally, selective butyrylcholinesterase inhibitors, including derivatives of cymserine like this compound, are reported to have low cytotoxicity at concentrations typically used for in vitro studies. For instance, similar selective BuChE inhibitors have shown no significant toxicity in neuronal cell lines like SH-SY5Y at concentrations up to 50 µM.[1] However, as with any experimental compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: At what concentration should I start my experiments with this compound?
Starting concentrations for in vitro experiments with this compound can vary depending on the cell type and the specific research question. A good starting point, based on the inhibitory constants (Ki) reported for its target, is in the low nanomolar to low micromolar range.[2] A dose-response experiment is always recommended to determine the effective concentration (EC50) for your desired effect and the concentration at which toxicity (if any) is observed (IC50).
Q4: How should I dissolve and store this compound?
This compound is typically provided as a salt (e.g., tartrate) and should be dissolved in a suitable solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose. Prepare a high-concentration stock solution (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell death after treatment with this compound. | Concentration too high: The concentration of this compound may be in a toxic range for your specific cell line. | Perform a dose-response curve to determine the IC50 value. Start with a wide range of concentrations (e.g., 10 nM to 100 µM) to identify a non-toxic working concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent but without this compound) to confirm the solvent is not the cause of toxicity. | |
| Contamination: The cell culture may be contaminated with bacteria, fungi, or mycoplasma. | Regularly check your cell cultures for signs of contamination. Use aseptic techniques and consider testing for mycoplasma. | |
| Incorrect compound handling: The compound may have degraded due to improper storage or handling. | Store the stock solution in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | |
| Inconsistent or not reproducible results. | Cell culture variability: Cell passage number, confluency, and overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the treatment medium to add to replicate wells. | |
| Incubation time: The duration of exposure to this compound may not be optimal. | Perform a time-course experiment to determine the optimal incubation time for your desired effect. | |
| No observable effect of this compound. | Concentration too low: The concentration of this compound may be below the effective range for your cell line. | Perform a dose-response experiment to determine the effective concentration (EC50). |
| Cell line lacks the target: The cell line you are using may not express butyrylcholinesterase (BuChE) at sufficient levels. | Verify the expression of BuChE in your cell line using techniques like Western blot, qPCR, or an enzyme activity assay. | |
| Compound inactivity: The compound may be inactive due to degradation. | Use a fresh aliquot of the stock solution. If possible, verify the activity of the compound with a positive control assay (e.g., a BuChE inhibition assay). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Selected Butyrylcholinesterase Inhibitors
| Compound | Cell Line | Assay | Concentration Range Tested | Observed Cytotoxicity | Reference |
| Selective BuChE Inhibitor (Cmpd 16) | SH-SY5Y | MTT | 0.5 - 10 µM | No toxicity observed | [3] |
| Selective BuChE Inhibitors (Cmpds 8 & 18) | SH-SY5Y | MTT | 10 µM and 50 µM | No effect on cell viability | [1] |
| Selective BuChE Inhibitors (Cmpds 9 & 23) | SH-SY5Y | MTT | Up to 200 µM | No obvious cytotoxicity | [4] |
| Piboserod and Rotigotine (BuChE Inhibitors) | PC-12 | MTT | 10 µM, 20 µM, 50 µM | No neurotoxicity observed | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully collect a sample of the culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's protocol to mix the supernatant with the reaction mixture.
-
Incubate as recommended in the kit's instructions to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
Apoptosis Assessment using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cells of interest
-
Culture plates or dishes
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Microplate reader or fluorometer
Procedure:
-
Seed and treat cells with this compound as described in the previous protocols. Include a positive control for apoptosis induction if available (e.g., staurosporine).
-
After the treatment period, harvest the cells (both adherent and floating).
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Follow the kit's instructions to add the caspase-3 substrate to the cell lysates.
-
Incubate the reaction mixture for the recommended time at 37°C.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Determine the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Validating the High Selectivity of Bisnorcymserine for Butyrylcholinesterase (BChE) Over Acetylcholinesterase (AChE): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bisnorcymserine's inhibitory activity on Butyrylcholinesterase (BChE) versus Acetylcholinesterase (AChE), benchmarked against other established cholinesterase inhibitors. The data presented underscores this compound's potential as a highly selective agent for therapeutic applications where specific targeting of BChE is desirable.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and other cholinesterase inhibitors are summarized below. The data highlights the half-maximal inhibitory concentration (IC50) for each compound against both BChE and AChE, providing a clear measure of potency and selectivity.
| Compound | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE IC50 / BChE IC50) |
| This compound | 0.06 - 2.0[1] | > 5000* | > 2500 - 83333 |
| Donepezil | 7,400[2] | 6.7[2] | 0.0009 |
| Rivastigmine | 31[2] | 4.3[2] | 0.14 |
| Galantamine | 9,900[3] | 310[3] | 0.03 |
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is typically performed using the Ellman method. This colorimetric assay provides a robust and reproducible means of measuring enzyme activity.
Principle of the Ellman Method
The Ellman method is a spectrophotometric assay that quantifies the activity of cholinesterases. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.
Generalized Protocol for Determining IC50 Values
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (e.g., 10 mM in buffer).
-
Substrate solution: Acetylthiocholine iodide (ATC) or Butyrylthiocholine iodide (BTC) (e.g., 14 mM in buffer).
-
Enzyme solution: Purified human AChE or BChE at a working concentration (e.g., 1 U/mL).
-
Inhibitor solutions: A series of dilutions of the test compound (e.g., this compound) and reference inhibitors are prepared.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer, the inhibitor solution at various concentrations, and the enzyme solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the substrate solution (ATC for AChE or BTC for BChE) to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction (enzyme activity) is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the enzyme activity in the presence of the inhibitor to the activity of a control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Selectivity of Cholinesterase Inhibition
The following diagram illustrates the differential inhibitory action of this compound on BChE and AChE compared to less selective inhibitors.
Caption: Comparative inhibition of BChE and AChE.
The experimental data robustly validates the exceptional selectivity of this compound for BChE over AChE. This characteristic positions this compound as a valuable research tool and a promising candidate for therapeutic strategies aimed at modulating BChE activity with minimal off-target effects on AChE.
References
- 1. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Torpedo californica acetylcholinesterase inhibition by this compound and crystal structure of the complex with its leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bisnorcymserine's Effects on Aβ and Tau Pathology: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bisnorcymserine's performance in modulating key pathological markers of Alzheimer's disease—amyloid-beta (Aβ) and tau—against other therapeutic alternatives. This analysis is based on available preclinical and clinical data and outlines the experimental methodologies used to assess these effects.
Executive Summary
This compound is a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease (AD). While its primary mechanism involves modulating cholinergic neurotransmission, preclinical evidence suggests that this compound and its analogues may also impact the core pathologies of AD: the accumulation of Aβ plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. This guide synthesizes the current understanding of this compound's effects on these pathologies, provides a comparative context with other cholinesterase inhibitors, and details the experimental protocols for requisite analyses.
Data Presentation: Quantitative Effects on Aβ and Tau Pathology
The following table summarizes the known quantitative effects of this compound on Aβ and tau pathology based on available literature. It is important to note that while the potential for Aβ reduction has been suggested, specific quantitative data from peer-reviewed publications are limited. Data for other cholinesterase inhibitors are provided for a comparative perspective.
| Compound | Target | Effect on Aβ Pathology | Effect on Tau Pathology | Source (Illustrative) |
| This compound | Butyrylcholinesterase (BChE) | May lower amyloid-beta peptide levels.[1] | Data not available in published literature. | Preclinical Studies |
| Donepezil | Acetylcholinesterase (AChE) | No significant change in Aβ accumulation.[2] | May increase phosphorylated tau.[2] | Human Brain Studies |
| Rivastigmine | AChE and BChE | No significant effect on Aβ protein levels. | No significant effect on tau protein levels. | Clinical Studies |
| Galantamine | AChE | No significant change in Aβ accumulation.[2] | May increase phosphorylated tau.[2] | Human Brain Studies |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess Aβ and tau pathology in preclinical models.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
Objective: To quantify the levels of Aβ40 and Aβ42 in brain homogenates.
Methodology:
-
Brain Homogenization: Brain tissue is homogenized in a buffer containing protease inhibitors to prevent protein degradation.
-
Protein Extraction: Sequential extraction is performed to separate soluble and insoluble Aβ fractions. This typically involves centrifugation steps with different buffers (e.g., Tris-buffered saline for soluble fractions and formic acid for insoluble fractions).
-
ELISA Procedure:
-
96-well plates are coated with a capture antibody specific for either Aβ40 or Aβ42.
-
Plates are blocked to prevent non-specific binding.
-
Brain homogenate samples and standards are added to the wells.
-
A detection antibody, also specific to the Aβ isoform and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is read using a plate reader, and the concentration of Aβ is determined by comparison to the standard curve.
-
Western Blotting for Tau Phosphorylation
Objective: To detect and semi-quantify the levels of total and phosphorylated tau.
Methodology:
-
Protein Extraction: Brain tissue is lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for total tau or a specific phosphorylated tau epitope (e.g., pS396, pT231).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Comparative Discussion
The therapeutic rationale for using this compound in AD stems from the observation that BChE levels increase in the AD brain and are associated with Aβ plaques. Inhibition of BChE is therefore hypothesized to not only restore cholinergic function but also potentially interfere with the pathological cascade.
Effects on Aβ Pathology: Preclinical studies on cymserine analogues, the class of compounds to which this compound belongs, have suggested a role in reducing Aβ levels in the brains of transgenic mice.[1] One publication specifically notes that this compound may lower amyloid-beta peptide.[1] The proposed mechanism for this effect is not fully elucidated but may involve the modulation of amyloid precursor protein (APP) processing. However, a comprehensive set of publicly available, peer-reviewed data quantifying this effect for this compound is currently lacking. In contrast, widely used AChE inhibitors like donepezil and galantamine have not demonstrated a significant impact on Aβ accumulation in human studies.[2]
Effects on Tau Pathology: The direct effect of this compound on tau pathology is an area that requires further investigation, as there is a notable absence of specific data in the published literature. The relationship between cholinesterase inhibition and tau is complex. Some studies on general ChEIs have unexpectedly reported an increase in phosphorylated tau in the brains of AD patients who received treatment.[2] Conversely, genetic studies have linked a variant of the BChE gene (K-variant) with reduced tau phosphorylation, suggesting that inhibiting BChE could potentially have a beneficial effect on tau pathology. This presents a conflicting but intriguing picture that underscores the need for specific studies on selective BChE inhibitors like this compound.
Conclusion and Future Directions
Future research should focus on:
-
Quantitative preclinical studies: Rigorous in vivo studies in validated AD animal models are needed to quantify the effects of this compound on Aβ40, Aβ42, and various phosphorylated tau species.
-
Direct comparative trials: Head-to-head preclinical and, eventually, clinical trials comparing this compound with other cholinesterase inhibitors and newer disease-modifying therapies would provide a clearer picture of its relative efficacy.
-
Mechanistic studies: Further investigation is required to elucidate the precise molecular mechanisms by which BChE inhibition might influence APP processing and tau phosphorylation.
For drug development professionals, while the cholinergic target of this compound is well-established, its potential as a disease-modifying agent for Aβ and tau pathologies remains an area of active and necessary investigation.
References
A Comparative Analysis of the Neuroprotective Effects of Bisnorcymserine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of Bisnorcymserine and its analogs, focusing on their potential as therapeutic agents for Alzheimer's disease. The information presented is based on available experimental data, offering a resource for researchers in the field of neurodegenerative disease and drug development.
Introduction
This compound and its structural analogs are a class of compounds that have garnered significant interest for their potential neuroprotective properties, primarily in the context of Alzheimer's disease. These compounds are derivatives of physostigmine, a naturally occurring cholinesterase inhibitor. Their primary mechanism of action involves the selective inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. Beyond their impact on cholinergic systems, evidence suggests these analogs also modulate the processing of amyloid precursor protein (APP), leading to a reduction in the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. This guide will delve into the comparative efficacy of these compounds, the experimental methodologies used to evaluate them, and the underlying signaling pathways involved in their neuroprotective effects.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the available quantitative data on the key neuroprotective activities of this compound and its analogs.
Table 1: Comparative Butyrylcholinesterase (BuChE) Inhibitory Activity
| Compound | IC50 (nM) for human BuChE | Ki (nM) for human BuChE | Citation(s) |
| This compound (BNC) | Highly Potent | 0.131 (predicted) | [1] |
| Cymserine | 63 - 100 | 38 | [1] |
| Fluorobenzylcymserine (FBC) | 4.79 (for 12 µg BuChE) | Not Reported | |
| Tetrahydrofurobenzofuran Cymserine (THFBFC) | Potent | Not Reported |
Note: "Highly Potent" for this compound indicates that it is a more potent inhibitor than cymserine, as stated in the source, but a specific IC50 value was not provided in the context of a direct comparison in the available literature. The IC50 for FBC is dependent on the enzyme concentration used in the assay.
Table 2: Comparative Effects on Amyloid-β (Aβ) Reduction
| Compound | Cell Line | Treatment Concentration | % Reduction of Aβ40 | % Reduction of Aβ42 | Citation(s) |
| This compound (BNC) | SH-SY5Y | Data Not Available | Data Not Available | Data Not Available | |
| Cymserine Analogs | General | Data Not Available | Data Not Available | Data Not Available |
Note: While it is reported that this compound and its analogs can lower amyloid-beta peptides, specific quantitative data from direct comparative studies was not available in the public domain at the time of this review. Further research is needed to populate this table.
Mechanism of Action
The neuroprotective effects of this compound and its analogs are believed to be multifactorial, stemming from two primary mechanisms:
-
Butyrylcholinesterase (BuChE) Inhibition: By selectively inhibiting BuChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.[1] This is a well-established therapeutic strategy for Alzheimer's disease, as it helps to compensate for the loss of cholinergic neurons.
-
Modulation of Amyloid Precursor Protein (APP) Processing: Evidence suggests that these compounds can influence the processing of APP, the precursor protein from which toxic Aβ peptides are derived. They are thought to promote the non-amyloidogenic pathway, which involves the cleavage of APP by α-secretase, thereby reducing the production of Aβ. This is a disease-modifying approach aimed at tackling the root cause of amyloid plaque formation.
Signaling Pathways
The neuroprotective and neurotrophic effects of phenserine, a closely related analog, have been shown to be mediated by the Protein Kinase C (PKC) and extracellular signal-regulated kinases (ERK) signaling pathways. Activation of these pathways is crucial for neuronal survival and plasticity. Furthermore, phenserine has been demonstrated to increase the levels of brain-derived neurotrophic factor (BDNF) , a key molecule involved in neurogenesis, synaptic function, and neuronal survival. It is hypothesized that this compound and its analogs may exert their neuroprotective effects through similar signaling cascades.
Hypothesized signaling pathway for the neuroprotective effects of this compound and its analogs.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard method for determining the inhibitory activity of compounds against BuChE.
Principle: The assay measures the activity of BuChE by monitoring the hydrolysis of a substrate, butyrylthiocholine, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a solution of DTNB in the buffer, and a solution of the substrate, butyrylthiocholine iodide, in deionized water. The compound to be tested (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
Assay Setup: In a 96-well microplate, add the phosphate buffer, the test compound at different concentrations, and the BuChE enzyme solution. A control well without the inhibitor is also prepared.
-
Pre-incubation: The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate solution to all wells.
-
Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the control well. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for the Butyrylcholinesterase (BuChE) Inhibition Assay.
Quantification of Amyloid-β (Aβ) Levels (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the levels of Aβ in cell culture supernatants.
Principle: This assay utilizes a pair of antibodies that are specific to different epitopes on the Aβ peptide. One antibody, the capture antibody, is coated onto the surface of a microplate well. The sample containing Aβ is added to the well, and the Aβ binds to the capture antibody. After washing away unbound substances, a second antibody, the detection antibody, which is conjugated to an enzyme, is added. This detection antibody binds to the captured Aβ. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of Aβ in the sample and is measured using a microplate reader.
Procedure:
-
Cell Culture and Treatment: Human neuroblastoma cells (e.g., SH-SY5Y), which are often genetically modified to overproduce APP, are cultured in appropriate media. The cells are then treated with different concentrations of the test compounds (e.g., this compound analogs) for a specific duration (e.g., 24-48 hours).
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
ELISA Protocol:
-
Coating: A microplate is coated with a capture antibody specific for Aβ (e.g., anti-Aβ40 or anti-Aβ42).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of Aβ standards of known concentrations are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, the enzyme-linked detection antibody is added to the wells and incubated.
-
Substrate Addition: The plate is washed again, and the enzyme substrate is added.
-
Measurement: The absorbance is read at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the Aβ standards against their known concentrations. The concentration of Aβ in the cell culture supernatants is then determined by interpolating their absorbance values on the standard curve. The percentage reduction in Aβ levels in the treated samples is calculated relative to the untreated control samples.[2]
Conclusion
This compound and its analogs represent a promising class of neuroprotective agents with a dual mechanism of action that addresses both symptomatic relief (through BuChE inhibition) and potential disease modification (through modulation of APP processing). The available data indicates that these compounds are potent inhibitors of BuChE. However, a more comprehensive understanding of their comparative efficacy, particularly concerning the reduction of amyloid-beta peptides, requires further quantitative studies. The elucidation of their precise interactions with the PKC/ERK and BDNF signaling pathways will also be crucial in advancing their development as therapeutic agents for Alzheimer's disease. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these promising neuroprotective compounds.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Bisnorcymserine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Bisnorcymserine, a potent cholinesterase inhibitor used in Alzheimer's disease research. Adherence to these procedures is critical to ensure personnel safety, protect the environment, and maintain regulatory compliance. As a preferred partner in your research endeavors, we are committed to providing essential safety information that extends beyond the product itself, fostering a culture of safety and responsibility in the laboratory.
I. Understanding the Hazard Profile of this compound
Key Hazard Considerations:
| Hazard Classification & Properties | Description |
| Chemical Class | Cholinesterase Inhibitor |
| Primary Hazard | High Potency / Pharmacological Activity |
| Environmental Hazard | Potentially toxic to aquatic life. |
| Recommended Handling | Treat as a hazardous waste. |
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of pure this compound, solutions containing the compound, and contaminated labware.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[1]
-
Solid Waste: Collect pure this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Contaminated Labware: Glassware and other lab materials that have come into contact with this compound should be decontaminated if possible or disposed of as hazardous waste. For glassware, triple rinse with a suitable solvent (e.g., ethanol or methanol), and collect the rinsate as hazardous liquid waste.
3. Waste Container Labeling:
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date (the date the first drop of waste was added)
-
The name and contact information of the generating laboratory or researcher
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a secondary containment bin to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guide provides general recommendations based on available information. Always consult your institution's specific waste disposal policies and your local, state, and federal regulations to ensure full compliance. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
Personal protective equipment for handling Bisnorcymserine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent investigational compounds like Bisnorcymserine. This guide provides immediate and essential safety protocols, operational plans for handling, and compliant disposal procedures. Adherence to these guidelines is critical to mitigate risks associated with this potent butyrylcholinesterase (BChE) inhibitor.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection needed for different laboratory activities.
| PPE Component | Standard Laboratory Operations (Low Risk) | Operations with Potential for Aerosolization or Spills (High Risk) |
| Hand Protection | Nitrile gloves (double gloving recommended) | Chemically resistant gloves (e.g., thicker nitrile or neoprene), double-gloved |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Body Protection | Laboratory coat | Impermeable gown with long sleeves and closed back |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood | NIOSH-approved respirator (e.g., N95 or higher) if there is a risk of inhaling dust or aerosols |
Note: Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently and immediately if contaminated.
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential exposure to others.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, bench paper, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Method: All waste containing this compound is considered hazardous chemical waste. The primary recommended method of disposal is high-temperature incineration by a licensed hazardous waste disposal company.[2][3] This method ensures the complete destruction of the potent pharmacological compound.[3] Landfill disposal is not a suitable option for this type of waste.[2] Always adhere to local, state, and federal regulations for hazardous waste disposal.
Occupational Exposure Limits
As of the latest data, a specific Occupational Exposure Limit (OEL) has not been established for this compound. This is common for many research compounds. In the absence of a specific OEL, a conservative approach should be taken. For potent cholinesterase inhibitors, it is prudent to handle them with the assumption of a low OEL. For context, the OEL for a related compound, physostigmine, is not formally established by major regulatory bodies, but due to its high toxicity, exposure should be minimized.[4]
Given the potent nature of this compound as a butyrylcholinesterase inhibitor, it is recommended to operate within a laboratory environment that adheres to the principles of "as low as reasonably practicable" (ALARP) for exposure. This includes the consistent use of engineering controls like chemical fume hoods and the stringent use of personal protective equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
